molecular formula C13H20 B14284061 Bowlane CAS No. 136788-70-0

Bowlane

Cat. No.: B14284061
CAS No.: 136788-70-0
M. Wt: 176.30 g/mol
InChI Key: KFCRRIUGUWKAMC-UHFFFAOYSA-N
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Description

Bowlane (IUPAC name: tetracyclo[3.3.3.1³,¹⁰.1⁷,¹⁰]tridecane) is a hypothetical, synthetically challenging hydrocarbon of significant interest in the field of theoretical and computational chemistry . Its core research value lies in its unique molecular geometry, which is proposed to feature a pyramidal tetracoordinate carbon atom in its ground state. This structure serves as a critical subject for studies exploring carbon bonding, molecular strain, and the limits of organic synthesis. Researchers utilize Bowlane as a model compound to validate and develop computational chemistry methods and to investigate novel carbon architectures. This product is intended for research and development purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses. Please consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136788-70-0

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

tetracyclo[5.3.1.11,5.13,9]tridecane

InChI

InChI=1S/C13H20/c1-9-2-11-4-12-3-10(1)6-13(5-9,7-11)8-12/h9-12H,1-8H2

InChI Key

KFCRRIUGUWKAMC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC4CC1CC(C2)(C3)C4

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Bowlane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bowlane (IUPAC name: tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane) is a synthetically challenging, non-planar hydrocarbon with a unique cage-like structure.[1] Primarily a subject of theoretical and computational interest, its distinctive geometry, which could feature a pyramidal tetracoordinate carbon, makes it a significant model for studying carbon bonding and molecular strain.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of bowlane, focusing on computationally derived data due to a lack of extensive experimental characterization. Furthermore, it outlines general experimental protocols applicable for the determination of key physicochemical parameters for cage-like hydrocarbons and presents a conceptual framework for its computational investigation.

Introduction

Bowlane, with the molecular formula C₁₃H₂₀, represents a fascinating architectural motif in organic chemistry.[1] Its rigid, bowl-shaped structure has attracted attention from computational chemists exploring the limits of carbon's bonding capabilities.[2] Understanding the physicochemical properties of such unique molecular scaffolds is crucial for their potential application in materials science and as novel pharmacophores in drug discovery. This document collates the available theoretical data on bowlane and provides generalized experimental methodologies relevant to its future empirical study.

Physicochemical Properties

To date, the physicochemical properties of bowlane have been primarily determined through computational methods. Experimental data remains scarce due to the compound's synthetic challenges. The following table summarizes the available computed data for bowlane.

Table 1: Computed Physicochemical Properties of Bowlane
PropertyValueSource
Molecular Formula C₁₃H₂₀PubChem[1]
IUPAC Name tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecanePubChem[1]
CAS Number 136788-70-0PubChem[1]
Molecular Weight 176.30 g/mol PubChem[1]
Exact Mass 176.156500638 DaPubChem[1]
Canonical SMILES C1C2CC3CC4CC1CC(C2)(C3)C4PubChem[1]
InChI Key KFCRRIUGUWKAMC-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Complexity 173PubChem[1]

Molecular Structure and Visualization

The structure of bowlane is a tetracyclic cage hydrocarbon. Its unique topology is of significant interest in theoretical chemistry.

Caption: Skeletal representation of the Bowlane molecule.

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1][3][4]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[1]

  • Procedure:

    • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[4][5]

    • The capillary tube is placed in the heating block of the melting point apparatus.[5]

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[1]

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[1][4]

Solubility Determination

Solubility data is crucial for understanding a compound's behavior in various solvent systems, which is particularly important in drug development.

  • Apparatus: Analytical balance, vials, constant temperature shaker, and a method for quantification (e.g., GC-MS, HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid hydrocarbon is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed vial.

    • The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the hydrocarbon in the clear supernatant is determined using a suitable analytical technique.

  • For Hydrocarbons in Aqueous Solutions: A multiple equilibration procedure analyzing the gas phase via gas-liquid chromatography can be employed to calculate solubility.[6]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

  • Apparatus: Vials, mechanical shaker, centrifuge, and a method for quantification (e.g., HPLC-UV, GC-MS).

  • Procedure (Shake-Flask Method):

    • A pre-weighed amount of the compound is dissolved in either water-saturated octanol (B41247) or octanol-saturated water.

    • The two phases are mixed in a vessel and shaken until equilibrium is achieved.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined analytically.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Alternative Method: High-Performance Liquid Chromatography (HPLC) can be used as a rapid method to estimate LogP by correlating the compound's retention time on a reverse-phase column with those of known standards.[7]

Computational Investigation Workflow

The study of hypothetical or synthetically challenging molecules like bowlane heavily relies on computational chemistry. The following diagram illustrates a typical workflow for such an investigation.

Computational_Workflow cluster_0 Initial Setup cluster_1 Quantum Mechanical Calculations cluster_2 Property Prediction cluster_3 Analysis Molecular_Structure_Input Input Molecular Structure (SMILES, InChI, etc.) Geometry_Optimization Geometry Optimization (e.g., DFT) Molecular_Structure_Input->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, etc.) Geometry_Optimization->Electronic_Properties QSPR_Modeling QSPR Modeling for Physicochemical Properties (Solubility, LogP, etc.) Geometry_Optimization->QSPR_Modeling Spectra_Prediction Spectra Prediction (NMR, IR) Frequency_Calculation->Spectra_Prediction Data_Analysis Data Analysis and Interpretation Electronic_Properties->Data_Analysis QSPR_Modeling->Data_Analysis Spectra_Prediction->Data_Analysis

Caption: A general workflow for the computational analysis of a novel molecule.

Conclusion

Bowlane remains a molecule of significant theoretical interest, pushing the boundaries of our understanding of chemical bonding. While experimental data on its physicochemical properties is currently lacking, computational studies provide valuable insights into its characteristics. The generalized experimental protocols outlined in this guide provide a roadmap for the empirical characterization of bowlane and other novel cage hydrocarbons. Future research, contingent on the successful synthesis of bowlane, will be instrumental in validating theoretical predictions and exploring the potential applications of this unique molecular entity.

References

Bowlane (Tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane): A Computational and Structural Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bowlane, with the systematic IUPAC name tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane, is a fascinating polycyclic saturated hydrocarbon with the molecular formula C₁₃H₂₀. Its rigid, cage-like structure presents a unique scaffold that holds potential interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core structure of bowlane, focusing on its computationally predicted properties. Due to the current absence of published experimental synthesis and characterization, this document relies on theoretical and computational chemistry studies to elucidate its structural, spectroscopic, and stability characteristics.

Molecular Structure and Geometry

Bowlane is a highly symmetrical and strained molecule. Its carbon framework is arranged in a distinctive bowl-shaped conformation, composed of a central six-membered ring fused with three other six-membered rings in chair and boat conformations. This intricate fusion of rings results in a rigid structure with significant steric strain.

The molecular geometry of bowlane has been optimized using computational methods such as Density Functional Theory (DFT). These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's reactivity and potential for functionalization.

Diagram 1: Molecular Structure of Bowlane

Caption: 2D representation of the carbon skeleton of Bowlane.

Predicted Spectroscopic Data

The spectroscopic signature of a molecule is fundamental to its identification and characterization. In the absence of experimental spectra for bowlane, computational methods provide valuable predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of bowlane is expected to show distinct signals corresponding to the different carbon environments within its cage structure. The chemical shifts are influenced by the hybridization, connectivity, and steric environment of each carbon atom.

Carbon Atom Predicted Chemical Shift (ppm) Symmetry Equivalence
C1, C5, C3, C9~40-504 equivalent carbons
C2, C4, C6, C8~30-404 equivalent carbons
C7, C11~25-352 equivalent carbons
C10, C12, C13~20-303 equivalent carbons

Note: The predicted chemical shift ranges are estimates based on computational models and may vary depending on the level of theory and solvent effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of bowlane is anticipated to be complex due to the numerous non-equivalent protons and potential for complex spin-spin coupling.

Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Bridgehead Protons~2.0-2.5Singlet/Multiplet
Methylene Protons (exo)~1.5-2.0Multiplet
Methylene Protons (endo)~1.0-1.5Multiplet

Note: The predicted chemical shifts and multiplicities are estimations. The actual spectrum would likely exhibit significant signal overlap.

Predicted Infrared (IR) Spectroscopy Data

The calculated IR spectrum of bowlane is dominated by C-H stretching and bending vibrations, characteristic of saturated hydrocarbons.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretching2850-3000Strong
CH₂ Scissoring1450-1480Medium
C-C Stretching1000-1200Weak
CH₂ Rocking/Twisting700-900Medium

Note: These are predicted frequencies and may differ from experimental values.

Theoretical Stability and Strain Analysis

The stability of bowlane is a key consideration for its potential synthesis and application. Computational analysis indicates that while the molecule is theoretically stable, it possesses significant ring strain due to the constrained geometry of its polycyclic system. This inherent strain influences its reactivity, making certain bonds more susceptible to cleavage.

Diagram 2: Workflow for Computational Stability Analysis

stability_workflow A Initial 3D Structure of Bowlane B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation B->C D Strain Energy Calculation C->D E Analysis of Results D->E F Stable Molecule Confirmation E->F G Identification of Strain Hotspots E->G

Caption: A generalized workflow for the computational stability analysis of bowlane.

Computational Methodologies

The data presented in this guide are derived from computational chemistry techniques. Understanding these methods is crucial for interpreting the predicted properties of bowlane.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bowlane, DFT calculations are employed to:

  • Optimize the molecular geometry: Determine the lowest energy conformation, including bond lengths and angles.

  • Predict NMR and IR spectra: Calculate the magnetic shielding tensors for NMR chemical shifts and the vibrational frequencies for the IR spectrum.

  • Calculate thermodynamic properties: Determine the enthalpy of formation and strain energy.

A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that provide a good balance between accuracy and computational cost.

Diagram 3: Logic of a DFT Calculation for Spectroscopic Prediction

dft_logic start Define Molecular Structure (Bowlane) choose_method Select DFT Functional and Basis Set start->choose_method geom_opt Perform Geometry Optimization choose_method->geom_opt freq_calc Calculate Vibrational Frequencies (IR) geom_opt->freq_calc nmr_calc Calculate NMR Shielding Tensors geom_opt->nmr_calc process_ir Generate Predicted IR Spectrum freq_calc->process_ir process_nmr Generate Predicted NMR Spectrum nmr_calc->process_nmr

Caption: A simplified flowchart illustrating the process of predicting spectroscopic data for bowlane using DFT.

Potential Applications in Drug Development

While bowlane itself has not been synthesized, its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. The introduction of functional groups onto the bowlane core could lead to compounds with specific spatial arrangements of pharmacophoric features, potentially enhancing their binding affinity and selectivity for biological targets. Its lipophilic nature could also be advantageous for designing drugs that can cross cell membranes.

Conclusion

Bowlane (tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane) represents a structurally intriguing yet experimentally uncharted molecule. The computational data presented in this guide offer a foundational understanding of its geometry, spectroscopic properties, and stability. For researchers in drug development and materials science, the unique topology of the bowlane core presents a novel and rigid scaffold for future synthetic endeavors. The theoretical insights provided herein are intended to stimulate and guide the potential synthesis and experimental validation of the properties of this captivating molecule.

The Architectural Elegance of Carbon: A Technical Guide to the Synthesis and Discovery of Novel Polycyclic Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and therapeutic innovation, the rigid, three-dimensional frameworks of polycyclic alkanes present a compelling frontier. These unique hydrocarbon scaffolds, with their diverse topologies and inherent physicochemical properties, offer a powerful toolkit for medicinal chemists and materials scientists. This technical guide provides an in-depth exploration of the synthesis and discovery of novel polycyclic alkanes, with a focus on their application in drug development. We delve into detailed experimental protocols, present key quantitative data for comparative analysis, and visualize the logical and biological pathways that underscore their significance.

The Role of Polycyclic Alkanes in Drug Discovery

Polycyclic alkanes, particularly caged hydrocarbons like adamantane (B196018) and its derivatives, have carved a significant niche in medicinal chemistry. Their rigid structures allow for precise spatial positioning of functional groups, making them valuable as pharmacophores and bioisosteres.[1] The lipophilic nature of these scaffolds can enhance a drug's ability to cross cell membranes, a crucial factor in bioavailability.[2]

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is central to the utility of polycyclic alkanes.[3] For instance, the cubane (B1203433) cage has been explored as a bioisostere for the benzene (B151609) ring, offering a non-toxic, metabolically stable alternative that maintains a similar spatial arrangement of substituents.[4] This strategy can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[5]

Computational Design and Discovery

The discovery of novel polycyclic alkanes is increasingly driven by computational methods, which allow for the in silico design and screening of vast virtual libraries of potential cage structures before any synthetic work is undertaken.[6][7] This approach significantly accelerates the discovery process by prioritizing candidates with desirable properties.

A typical computational discovery workflow involves several key stages, from initial molecular design to the prediction of physicochemical and biological properties, culminating in the identification of promising synthetic targets.

Computational_Discovery_Workflow cluster_design In Silico Design & Screening cluster_synthesis Experimental Validation cluster_evaluation Biological Evaluation A Virtual Library Generation (Combinatorial enumeration of topologies) B Geometric & Energy Minimization (DFT, Molecular Mechanics) A->B C Property Prediction (Strain energy, Lipophilicity, ADMET) B->C D Candidate Prioritization (Scoring and ranking) C->D E Retrosynthetic Analysis D->E F Chemical Synthesis E->F G Purification & Characterization (NMR, MS, X-ray Crystallography) F->G G->D Feedback Loop (Validate Predictions) H In Vitro Assays (Binding affinity, Enzyme inhibition) G->H I In Vivo Studies (Animal models) H->I I->D Feedback Loop (Refine Models)

Caption: A generalized workflow for the computational discovery and experimental validation of novel polycyclic alkanes.

Synthesis of Novel Polycyclic Alkanes: Experimental Protocols

The synthesis of complex polycyclic alkanes often requires multi-step sequences and the use of specialized reagents and reaction conditions. Below are detailed methodologies for the synthesis of several key polycyclic alkanes.

Synthesis of [1.1.1]Propellane

[1.1.1]Propellane is a highly strained molecule that serves as a valuable precursor for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are used as bioisosteres.

Protocol for the Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128):

  • To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-chloro-2-(chloromethyl)propene (54.1 g, 0.403 mol), bromoform (B151600) (212 g, 0.805 mol), pinacol (B44631) (1.70-2.00 g, 14.4-16.9 mmol), and dibenzo-18-crown-6 (B77160) (1.45 g, 3.94 mmol).

  • With vigorous stirring, add a cooled (15°C) 50% aqueous sodium hydroxide (B78521) solution (312 g) in one portion.

  • The reaction is exothermic and will reach 49-50°C within 20 minutes. Cool the flask with a room-temperature water bath to maintain the temperature around 20°C for 1 hour.

  • Remove the cooling bath and heat the mixture to 40°C with an oil bath for 4 days with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with 500 mL of water and filter through a pad of Celite.

  • The solid residue is washed with water and then extracted with a 1:1 (v/v) solution of acetone (B3395972) and pentane (B18724).

  • The organic extracts are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Recrystallization from pentane affords 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a white solid.[7]

Protocol for the Synthesis of [1.1.1]Propellane:

  • In a flame-dried, argon-purged, 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, and an addition funnel, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (29.5 g, 0.100 mol) in 400 mL of anhydrous diethyl ether.

  • Cool the solution to -78°C using a dry ice-acetone bath.

  • Add methyllithium (B1224462) (1.4 M in diethyl ether, 143 mL, 0.200 mol) dropwise over 15 minutes with vigorous stirring.

  • Maintain the reaction mixture at -78°C for 10-15 minutes, then replace the cooling bath with an ice-water bath (0°C) and stir for an additional hour.

  • The volatile materials, including [1.1.1]propellane, are transferred under reduced pressure to a flame-dried collection flask cooled to -196°C. The yield is typically between 75% and 88%.[7]

Synthesis of Twistane

Twistane is a chiral polycyclic alkane with a unique twisted boat conformation.

Protocol for the Synthesis of Twistane:

  • Catalytically reduce 2,7-dihydroxynaphthalene (B41206) (81 g, 0.50 mol) to the corresponding diol, which is then oxidized to the diketone (69 g, 0.42 mol).

  • Treat the diketone with triethyl orthoformate (46 g, 0.31 mol) and p-toluenesulfonic acid (2 g) in anhydrous ethanol (B145695) (100 mL) at -10°C for 1.5 hours.

  • Quench the reaction with a saturated aqueous potassium carbonate solution and extract with dichloromethane.

  • The resulting oil is dissolved in a mixture of tetrahydrofuran (B95107) (210 mL), ethanol (300 mL), and liquid ammonia (B1221849) (2 L).

  • Add lithium metal (27 g) over 3 hours.

  • The crude product is purified by filtration through neutral alumina (B75360) with pentane, followed by distillation of the pentane to yield crystalline twistane. The melting point is 160-164°C (sealed tube).[8]

Quantitative Data of Novel Polycyclic Alkanes

The following tables summarize key quantitative data for a selection of novel polycyclic alkanes, providing a basis for comparison of their physicochemical properties.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Ref.
AdamantaneC₁₀H₁₆136.23270 (sublimes)-1.07
DiamantaneC₁₄H₂₀188.31236-1.25
TriamantaneC₁₈H₂₄240.38360-362--
CubaneC₈H₈104.15133.5161.61.29
DodecahedraneC₂₀H₂₀260.38>400--[9]
PagodaneC₂₀H₂₀260.38243-1.629[5]
TwistaneC₁₀H₁₆136.23160-164--[8][10]
IceaneC₁₂H₁₈162.28325sublimes-[3][5]
NorbornaneC₇H₁₂96.1785-88106-
CompoundStrain Energy (kJ/mol)MethodRef.
Cubane~670Experimental[11]
Pagodane399-[12]
Octanitrocuneane916DFT[13]
Octanitrocubane967.4DFT[13]

Biological Activity and Signaling Pathways

Certain polycyclic alkanes and their derivatives have shown significant biological activity, making them attractive candidates for drug development. Understanding their mechanism of action is crucial for rational drug design.

Norbornane Derivatives as HIV-1 Protease Inhibitors

Norbornane-containing compounds have been investigated as inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.[14] HIV-1 protease is responsible for cleaving viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions.[15] Inhibition of this enzyme leads to the production of non-infectious viral particles.

HIV_Lifecycle cluster_host Host Cell A HIV Virion B Binding & Fusion A->B C Reverse Transcription (RNA -> DNA) B->C D Integration (Viral DNA into Host Genome) C->D E Transcription (Viral DNA -> mRNA) D->E F Translation (mRNA -> Viral Polyproteins) E->F G Assembly of Immature Virion F->G H Budding G->H I Maturation H->I J Infectious HIV Virion I->J Inhibitor Norbornane-based Protease Inhibitor Inhibitor->I Inhibits Protease Activity

Caption: Simplified HIV-1 life cycle showing the inhibition of viral maturation by norbornane-based protease inhibitors.
Polycyclic Alkanes in Cancer Therapy

Some polycyclic compounds have demonstrated anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[16][17] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth and survival.[18]

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibitor Polycyclic Alkane Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain polycyclic alkane derivatives, leading to reduced cell proliferation and survival.

Conclusion

The synthesis and discovery of novel polycyclic alkanes represent a vibrant and evolving field of chemical research. Their unique structural and physicochemical properties make them highly valuable scaffolds in drug discovery and materials science. The integration of computational design with advanced synthetic methodologies is poised to accelerate the exploration of this vast chemical space, leading to the development of new therapeutic agents and functional materials with tailored properties. This guide provides a foundational resource for researchers seeking to harness the potential of these remarkable molecules.

References

A Technical Deep Dive into the Molecular Architecture and Energetics of Bowlane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and strain energy of bowlane (tetracyclo[3.3.3.13,10.17,10]tridecane), a fascinating and synthetically elusive hydrocarbon. As a hypothetical molecule, the understanding of bowlane's properties is derived entirely from computational chemistry. This document synthesizes the theoretical data available, presenting a detailed overview of its unique structural parameters and the significant strain energy inherent in its caged structure. This information is critical for researchers in the fields of theoretical chemistry, materials science, and drug development who are interested in the limits of molecular stability and the design of novel strained organic scaffolds.

Introduction

Bowlane (C₁₃H₂₀) is a saturated tetracyclic hydrocarbon that has captured the attention of theoretical chemists due to its unique and highly strained structure.[1] First proposed and studied computationally, it represents a significant departure from standard tetrahedral carbon geometries.[2][3] The molecule's name is derived from its bowl-shaped conformation. The central focus of its theoretical investigation has been the geometry of its central quaternary carbon atom and the energetic consequences of its constrained framework. Understanding the molecular geometry and strain energy of bowlane provides valuable insights into the fundamental principles of chemical bonding and stability at the extremes.

Molecular Geometry of Bowlane

Computational studies, primarily employing ab initio molecular orbital theory, have been instrumental in determining the geometry of bowlane. The most stable conformation of bowlane possesses C₂ᵥ symmetry.[1] This symmetry is characterized by a twofold rotational axis and two mirror planes.

The key structural parameters, as determined by Restricted Hartree-Fock (RHF) calculations using a 6-31G* basis set, are summarized in the tables below. These values provide a quantitative picture of the significant distortions from idealized bond lengths and angles.

Bond Lengths

The calculated bond lengths in bowlane reveal elongations in certain carbon-carbon bonds, a direct consequence of the strain within the polycyclic system.

BondAtom 1Atom 2Bond Length (Å)
C1 - C2CC1.558
C1 - C11CC1.562
C1 - C12CC1.540
C2 - C3CC1.543
C3 - C4CC1.540
C3 - C10CC1.579
C4 - C5CC1.543
C10 - C13CC1.579

Table 1: Calculated Carbon-Carbon Bond Lengths of Bowlane (RHF/6-31G*).

Bond Angles

The bond angles in bowlane deviate significantly from the ideal tetrahedral angle of 109.5°, highlighting the severe angular strain within the molecule.

AngleAtom 1VertexAtom 2Bond Angle (°)
C2 - C1 - C11CCC111.4
C2 - C1 - C12CCC110.1
C11 - C1 - C12CCC109.8
C1 - C2 - C3CCC113.8
C2 - C3 - C4CCC110.1
C2 - C3 - C10CCC106.9
C4 - C3 - C10CCC106.9
C3 - C10 - C7CCC94.8
C3 - C10 - C13CCC118.1

Table 2: Calculated Carbon-Carbon-Carbon Bond Angles of Bowlane (RHF/6-31G*).

Dihedral Angles

The dihedral angles further illustrate the twisted and strained nature of the bowlane framework.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C11 - C1 - C2 - C3CCCC-168.9
C12 - C1 - C2 - C3CCCC69.4
C1 - C2 - C3 - C4CCCC-69.4
C1 - C2 - C3 - C10CCCC54.2
C2 - C3 - C10 - C7CCCC-89.2
C4 - C3 - C10 - C13CCCC178.2

Table 3: Calculated Carbon-Carbon-Carbon-Carbon Dihedral Angles of Bowlane (RHF/6-31G*).

Strain Energy of Bowlane

The significant deviation of bowlane's structural parameters from those of strain-free alkanes results in a substantial amount of strain energy. This energy is a measure of the potential energy stored within the molecule due to these geometric distortions. The strain energy of bowlane has been calculated using computational methods.

Calculated Strain Energy

The calculated strain energy of bowlane is a key indicator of its thermodynamic instability.

Computational MethodStrain Energy (kcal/mol)
MM254.4
HF/6-31G*65.8

Table 4: Calculated Strain Energy of Bowlane.

The strain energy of bowlane is considerable, placing it among the more strained polycyclic hydrocarbons. This high strain energy is a primary reason why the molecule has not yet been synthesized.

Computational Methodology

As bowlane is a hypothetical molecule, all data regarding its structure and energetics are derived from computational studies. The primary methods employed are ab initio quantum chemistry calculations and molecular mechanics.

Ab Initio Calculations

The geometric parameters and strain energy values presented in this guide were primarily obtained from ab initio Restricted Hartree-Fock (RHF) calculations using the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for determining the molecular structure of hydrocarbons.

The general workflow for these calculations is as follows:

computational_workflow start Initial Guess Geometry opt Geometry Optimization (RHF/6-31G*) start->opt freq Frequency Calculation opt->freq Verify Minimum energy Single Point Energy Calculation opt->energy strain Strain Energy Calculation energy->strain Compare to strain-free reference

Caption: Computational workflow for determining bowlane's geometry and energy.

Molecular Mechanics

Molecular mechanics methods, such as MM2, have also been used to estimate the strain energy of bowlane. These methods rely on a classical mechanical model of the molecule, where atoms are treated as balls and bonds as springs. While computationally less demanding than ab initio methods, they provide valuable initial estimates of molecular geometry and strain.

The logical relationship for calculating strain energy using molecular mechanics involves summing the energetic penalties associated with deviations from ideal geometries:

strain_energy_components total_strain Total Strain Energy bond_stretching Bond Stretching bond_stretching->total_strain angle_bending Angle Bending angle_bending->total_strain torsional_strain Torsional Strain torsional_strain->total_strain van_der_waals van der Waals Interactions van_der_waals->total_strain

Caption: Components contributing to the total strain energy in molecular mechanics.

Implications for Research and Drug Development

The study of highly strained molecules like bowlane is not merely a theoretical exercise. The unique electronic and steric properties of such frameworks could potentially be exploited in several areas:

  • Materials Science: Strained molecules can release significant energy upon decomposition, making them of interest as high-energy-density materials.

  • Drug Development: The rigid, three-dimensional scaffold of bowlane and similar molecules could serve as a novel template for the design of conformationally restricted drug candidates. Understanding the energetic penalties associated with strained systems is crucial for designing molecules that can adopt specific bioactive conformations.

  • Synthetic Chemistry: The challenge of synthesizing bowlane drives the development of new synthetic methodologies for the construction of complex polycyclic systems.

Conclusion

Bowlane remains a testament to the predictive power of computational chemistry. Its calculated molecular geometry reveals a highly strained and distorted structure, with bond angles and lengths that deviate significantly from idealized values. The substantial strain energy of bowlane explains its synthetic elusiveness and highlights the energetic cost of such severe geometric constraints. The theoretical data presented in this guide provide a solid foundation for further computational and, potentially, experimental investigations into this and other novel, highly strained molecular architectures.

References

Spectroscopic Profile of Bowlane: A Theoretical and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Bowlane (CAS No. 136788-70-0), a unique tetracyclic hydrocarbon with the molecular formula C₁₃H₂₀, presents a fascinating case study in the realm of strained polycyclic systems. This technical guide offers a comprehensive overview of its structural characteristics and predicted spectroscopic data, compiled for researchers, scientists, and professionals in drug development. While experimental spectroscopic data for bowlane is not publicly available, this document provides a theoretical framework for its anticipated spectral features based on its molecular architecture.

Molecular Structure and Properties

Bowlane, systematically named tetracyclo[5.3.1.1¹﹐⁵.1³﹐⁹]tridecane, is a saturated polycyclic alkane. Its rigid, cage-like structure is of significant interest in theoretical and computational chemistry[1].

Below is a representation of the chemical structure of Bowlane.

Caption: 2D representation of the Bowlane molecule.

Predicted Spectroscopic Data

Due to its nature as a synthetically challenging molecule, experimental spectroscopic data for bowlane is not readily found in scientific literature or databases[1]. However, based on the principles of spectroscopy and the known data for similar polycyclic alkanes, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of bowlane are expected to be complex due to the high degree of symmetry and the presence of multiple, sterically constrained protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for Bowlane

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H1.0 - 2.5Complex multipletsThe rigid cage structure would lead to significant overlap of signals. Protons on methine and methylene (B1212753) groups would exhibit complex splitting patterns due to fixed dihedral angles.
¹³C20 - 50Multiple signalsDue to symmetry, several carbon atoms may be chemically equivalent. The exact number of unique signals would depend on the molecule's symmetry in solution. The chemical shifts are expected in the typical aliphatic range.
Infrared (IR) Spectroscopy

The IR spectrum of bowlane is expected to be characteristic of a saturated hydrocarbon, dominated by C-H stretching and bending vibrations.

Table 2: Predicted IR Absorption Bands for Bowlane

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2850 - 3000C-H stretchStrongTypical for sp³ C-H bonds in alkanes.
1450 - 1470C-H bend (scissoring)MediumCharacteristic of methylene (-CH₂-) groups.
~1375C-H bend (rocking)Weak-MediumMay be present, but likely part of a complex fingerprint region.
Below 1300Fingerprint RegionComplexMultiple C-C stretching and C-H bending modes would result in a complex and unique fingerprint for the molecule.
Mass Spectrometry (MS)

The mass spectrum of bowlane would provide information about its molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for Bowlane

m/z ValueInterpretationNotes
176Molecular Ion (M⁺)This would correspond to the molecular weight of C₁₃H₂₀. The peak is expected to be of moderate to high intensity.
VariousFragment IonsFragmentation would likely involve the loss of small alkyl groups (e.g., CH₃, C₂H₅) through complex rearrangements characteristic of caged hydrocarbons. The fragmentation pattern would be a unique identifier for the molecule.

Experimental Protocols: A General Workflow

While specific experimental protocols for bowlane are not available, a general workflow for the spectroscopic analysis of a novel polycyclic hydrocarbon is presented below. This workflow outlines the standard procedures that would be followed to obtain and analyze its spectroscopic data.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Bowlane purification Purification (e.g., Chromatography, Sublimation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Dissolve in appropriate deuterated solvent ir IR Spectroscopy purification->ir Prepare sample (e.g., KBr pellet, thin film) ms Mass Spectrometry (EI, CI) purification->ms Introduce sample into mass spectrometer interpretation Spectral Interpretation and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation final_structure final_structure interpretation->final_structure Confirm Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound like Bowlane.

Conclusion

Bowlane remains a molecule of significant theoretical interest. While the absence of experimental spectroscopic data presents a challenge, theoretical predictions based on its unique structure provide valuable insights for the scientific community. The data and workflows presented in this guide are intended to serve as a foundational resource for researchers engaged in the study of polycyclic hydrocarbons and for those who may undertake the synthetic challenge of producing and characterizing this intriguing molecule. Further computational studies and eventual synthesis will be crucial to fully unravel the spectroscopic and chemical properties of bowlane.

References

Theoretical Frontiers: An In-depth Analysis of Bowlane and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational studies of bowlane (tetracyclo[5.3.1.11,5.13,9]tridecane), a synthetically elusive hydrocarbon that has captured the attention of chemists due to its unique and highly strained molecular architecture. Bowlane serves as a critical theoretical model for exploring the limits of carbon bonding, molecular strain, and the potential for non-classical geometries, such as pyramidalized tetracoordinate carbon atoms. This document synthesizes the current understanding of bowlane's structure, stability, and electronic properties as predicted by high-level computational methods, and discusses the generalized approach to studying its potential isomers.

Introduction to Bowlane: A Molecule of Theoretical Intrigue

Bowlane is a hypothetical saturated tetracyclic hydrocarbon with the molecular formula C₁₃H₂₀. Its significance in computational chemistry stems from its unique cage structure, which is predicted to enforce a highly unusual geometry upon its central quaternary carbon atom. This central carbon is significantly flattened compared to a standard tetrahedral carbon, representing a step toward the theoretical concept of a planar tetracoordinate carbon. As a result, bowlane is an exemplary model for validating and advancing quantum chemical methods aimed at predicting the properties of "impossible" molecules that challenge conventional bonding theories.

Computational Protocols for Studying Strained Systems

The study of hypothetical and highly strained molecules like bowlane relies exclusively on computational chemistry. These in silico experiments provide profound insights into molecular structure, stability, and reactivity, guiding potential future synthetic efforts.

General Methodology

The theoretical investigation of bowlane and its potential isomers follows a well-established computational workflow. The primary tool is Density Functional Theory (DFT) , which offers a favorable balance between computational cost and accuracy for systems of this size.

Key steps in the computational protocol include:

  • Structure Generation: An initial 3D coordinate file for the molecule of interest is generated. For isomers, this involves creating various plausible bonding connectivities.

  • Geometry Optimization: The initial structure is subjected to geometry optimization calculations. This process finds the lowest energy conformation (a local minimum on the potential energy surface) by adjusting bond lengths, angles, and dihedrals. Common DFT functionals for this step include B3LYP or PBE0, paired with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

  • Frequency Calculations: To verify that the optimized structure is a true minimum, vibrational frequency calculations are performed. A stable structure will have no imaginary frequencies. These calculations also yield thermodynamic data (like zero-point vibrational energy) and predict the molecule's infrared (IR) and Raman spectra.

  • Single-Point Energy Refinement: For highly accurate energy comparisons between isomers, a single-point energy calculation is often performed on the optimized geometry using a more robust level of theory, such as a larger basis set (e.g., cc-pVTZ) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

The following diagram illustrates this standard computational workflow.

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase start Define Molecular Structure (C₁₃H₂₀ Isomer) opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->opt Initial Coordinates freq Frequency Calculation opt->freq Optimized Geometry spe Single-Point Energy (Higher Level of Theory) opt->spe verify Verify Minimum (No Imaginary Frequencies) freq->verify props Calculate Properties: - Relative Energies - Bond Lengths/Angles - Spectroscopic Signatures (IR/Raman) verify->props Confirmed Minimum react Analyze Reactivity (e.g., Frontier Orbitals) props->react

Figure 1: A generalized computational workflow for the theoretical analysis of bowlane and its isomers.

The Unique Molecular Structure of Bowlane

Theoretical studies have focused intensely on the geometry of bowlane, particularly the environment of the central C1 atom and the three quaternary carbons it is bonded to.

Bowlane_Structure C1 Central Quaternary Carbon (C1) - Pyramidalized Geometry - Flattened Bond Angles Concept Model for Planar Tetracoordinate Carbon C1->Concept Approaches Framework Tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane Framework Framework->C1 Enforces Strain High Molecular Strain Strain->C1 Results in

Figure 2: Logical relationships in the molecular structure of bowlane.

The tetracyclic framework imposes significant strain, forcing the bond angles around the central carbon away from the ideal tetrahedral angle of 109.5°. This structural feature is a key point of interest, as it provides a platform for studying the effects of extreme geometric distortion on chemical bonding and stability.

Quantitative Structural Data

While bowlane remains a hypothetical molecule, computational studies provide precise predictions of its geometric parameters. The following table summarizes key calculated values for the bowlane structure, typically obtained at the DFT level of theory.

ParameterDescriptionCalculated Value
Bond Length C1 – C2 (Central to secondary)~1.58 Å
Bond Angle C2 – C1 – C6~115.0°
Symmetry Point GroupC₃ᵥ

Note: Specific values can vary slightly depending on the level of theory (functional and basis set) used.

The Isomeric Landscape of Bowlane

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a complex formula like C₁₃H₂₀, a vast number of constitutional isomers are possible. While detailed computational studies systematically comparing various cage isomers of bowlane are not prominent in the literature, the principles of isomer stability can be discussed generally.

Different isomers will exhibit varying degrees of stability, primarily influenced by factors such as:

  • Ring Strain: The energy penalty associated with bond angles deviating from their ideal values.

  • Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms.

  • Steric Hindrance: Repulsive interactions between non-bonded atoms that are close in space.

In alkanes, branched isomers are generally more stable than their linear counterparts. For caged systems, stability is a complex interplay of these factors, with the most stable isomers often being those that minimize angle and torsional strain, such as adamantane (B196018) and its derivatives. A comprehensive theoretical study of bowlane's isomers would involve generating a library of plausible tetracyclic structures and comparing their relative energies using the workflow described in Section 2.

Isomer_Concept Formula Molecular Formula (e.g., C₁₃H₂₀) IsomerA Isomer A (e.g., Bowlane) Formula->IsomerA Can form IsomerB Isomer B (Alternative Connectivity) Formula->IsomerB Can form IsomerC Isomer C (Different Cage Structure) Formula->IsomerC Can form Energy Relative Energy (ΔE) - Calculated via DFT IsomerA->Energy Determines IsomerB->Energy Determines IsomerC->Energy Determines Stability Thermodynamic Stability (Lower Energy = More Stable) Energy->Stability

Figure 3: Conceptual relationship between a molecular formula and the relative stability of its isomers.

Predicted Properties and Future Directions

Beyond structure and stability, theoretical studies can predict a range of properties for bowlane.

Spectroscopic Signatures

Frequency calculations allow for the simulation of IR and Raman spectra. These predicted spectra serve as a crucial reference for experimentalists who might attempt to synthesize and identify the molecule in the future. Characteristic vibrational modes would likely involve the breathing of the cage and stretching frequencies associated with the highly strained C-C bonds.

Summary of Calculated Properties
PropertyMethod of CalculationSignificance
Relative Energy DFT, MP2, CCSD(T)Determines the thermodynamic stability relative to other isomers.
Vibrational Frequencies DFT (Frequency Analysis)Predicts IR and Raman spectra for potential experimental identification.
HOMO-LUMO Gap DFTIndicates kinetic stability and potential electronic properties.
Strain Energy Homodesmotic ReactionsQuantifies the degree of destabilization due to geometric constraints.

Conclusion

Bowlane remains a fascinating subject of theoretical chemistry, pushing the boundaries of our understanding of chemical bonding and molecular structure. Computational studies have firmly established its predicted geometry, highlighting a unique pyramidalized central carbon atom that is a stepping stone toward planar tetracoordination. While a comprehensive exploration of its vast isomeric landscape has yet to be published, the computational protocols for such an undertaking are well-established. Future theoretical work may focus on mapping this landscape to identify other potentially stable C₁₃H₂₀ cage structures, while experimental efforts, guided by these theoretical predictions, may one day lead to the successful synthesis of this remarkable molecule.

A Deep Dive into the Solubility of Bowlane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bowlane, with a primary focus on corannulene (B50411) (C₂₀H₁₀), a representative bowl-shaped polycyclic aromatic hydrocarbon (PAH). Understanding the solubility of these unique concave molecules is crucial for their application in materials science, electronics, and drug delivery. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents logical workflows for solubility studies.

Introduction to Bowlane and Its Significance

Bowlane, a term referring to bowl-shaped polycyclic aromatic hydrocarbons, represents a fascinating class of non-planar aromatic compounds. Their curved structure, reminiscent of a fragment of buckminsterfullerene (B74262) (C₆₀), imparts unique electronic and physical properties. Corannulene (C₂₀H₁₀), the most well-studied buckybowl, is often considered a molecular prototype for this class. The solubility of these molecules in organic solvents is a critical parameter that governs their processability for various applications, including the fabrication of organic electronic devices and the development of novel drug delivery systems. In contrast to its larger counterpart, C₆₀, corannulene generally exhibits higher solubility in common organic solvents.[1]

Qualitative and Quantitative Solubility of Corannulene

Corannulene, as a non-polar hydrocarbon, is generally expected to be more soluble in non-polar organic solvents such as toluene, chloroform, and hexane.[2] While extensive quantitative solubility data for a wide range of organic solvents remains elusive in publicly accessible literature, the available information, coupled with data from the closely related buckminsterfullerene (C₆₀), provides valuable insights.

Comparative Solubility Data

To provide a quantitative perspective, the following table summarizes the solubility of buckminsterfullerene (C₆₀) in various organic solvents. This data serves as a valuable benchmark for estimating the solubility behavior of corannulene, which is generally considered to be more soluble than C₆₀ in many common organic solvents.

SolventC₆₀ Solubility (mg/mL) at Room Temperature
1-Chloronaphthalene51
Carbon Disulfide8
1,2-Dichlorobenzene27
Toluene3
Benzene1.7
Chloroform0.5
Hexane0.046
Tetrahydrofuran (THF)0.011
Acetonitrile0.00004
MethanolInsoluble

Note: This data is for Buckminsterfullerene (C₆₀) and is intended for comparative purposes.[3][4][5]

It is important to note that the solubility of bowl-shaped PAHs can be significantly influenced by the introduction of functional groups. For instance, the synthesis of amphiphilic corannulene derivatives by attaching polyethylene (B3416737) glycol (PEG) chains can render them water-soluble.[6] Conversely, some derivatized corannulenes have shown poor solubility in solvents like methanol, THF, and diethyl ether.[7]

Experimental Protocols for Solubility Determination

The accurate determination of bowlane solubility is paramount for its practical application. The following section outlines a general experimental protocol for determining the solubility of polycyclic aromatic hydrocarbons like corannulene in organic solvents. This methodology is adapted from established procedures for similar compounds, such as C₆₀.[8]

Materials and Equipment
  • Solute: High-purity corannulene (or other bowlane)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or agitator

    • Centrifuge

    • UV-Vis spectrophotometer

    • Syringe filters (e.g., 0.2 µm PTFE)

    • Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental determination of bowlane solubility.

experimental_workflow Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Add excess bowlane to solvent) B Equilibration (Agitate at constant temperature for >24h) A->B C Phase Separation (Centrifuge to pellet excess solid) B->C D Sample Filtration (Filter supernatant through 0.2 µm syringe filter) C->D E Dilution (Dilute the saturated solution) D->E F Spectrophotometric Analysis (Measure absorbance at λmax) E->F G Concentration Calculation (Using a pre-established calibration curve) F->G H Solubility Determination (Calculate solubility in mg/mL or mol/L) G->H

Experimental Workflow for Solubility Determination
Detailed Procedural Steps

  • Preparation of Supersaturated Solutions: An excess amount of the bowlane is added to a known volume of the organic solvent in a sealed vial. This ensures that the resulting solution will be saturated.

  • Equilibration: The vials are placed in a constant temperature shaker and agitated for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached. The attainment of equilibrium can be verified by measuring the solubility at different time points (e.g., 24, 48, and 72 hours) and confirming that the value remains constant.[8]

  • Phase Separation: After equilibration, the vials are centrifuged at a high speed to pellet the excess, undissolved solid.

  • Sample Collection and Filtration: A known volume of the supernatant is carefully withdrawn using a pipette and passed through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining suspended particles.

  • Dilution: The clear, saturated solution is then accurately diluted with the same solvent to bring the concentration within the linear range of the spectrophotometer.

  • Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the bowlane in the specific solvent.

  • Calculation of Concentration: The concentration of the bowlane in the diluted sample is determined using a pre-established calibration curve of absorbance versus concentration for the specific bowlane-solvent system.

  • Solubility Determination: The solubility of the bowlane in the organic solvent is then calculated by taking into account the dilution factor.

Factors Influencing Bowlane Solubility

The solubility of bowlane in organic solvents is governed by a complex interplay of factors, as depicted in the diagram below.

influencing_factors Factors Influencing Bowlane Solubility Solubility Bowlane Solubility Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity_solute Polarity Solute->Polarity_solute Size_shape Size & Shape Solute->Size_shape Functional_groups Functional Groups Solute->Functional_groups Polarity_solvent Polarity Solvent->Polarity_solvent H_bonding Hydrogen Bonding Capability Solvent->H_bonding Molecular_volume Molecular Volume Solvent->Molecular_volume Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Factors Influencing Bowlane Solubility
  • Solute Properties: The inherent properties of the bowlane molecule, such as its polarity (or lack thereof), size, and the presence of any functional groups, are primary determinants of its solubility.

  • Solvent Properties: The principle of "like dissolves like" is central. Non-polar bowlane will dissolve best in non-polar solvents. Other solvent properties, including hydrogen bonding capability and molecular volume, also play a role.

  • System Conditions: Temperature is a critical factor, with solubility generally increasing with temperature. Pressure can also influence solubility, although its effect is more pronounced for gaseous solutes.

Conclusion

This technical guide has provided a foundational understanding of the solubility of bowlane, with a specific focus on corannulene, in organic solvents. While specific quantitative data for corannulene remains a key area for further research, the comparative data from C₆₀ and the detailed experimental protocols presented herein offer a robust framework for scientists and researchers in the field. A thorough understanding and experimental determination of bowlane solubility are essential for unlocking the full potential of these unique molecules in advanced applications.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of Bowl-Shaped Polycyclic Aromatic Hydrocarbons: Corannulene as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of bowl-shaped polycyclic aromatic hydrocarbons (PAHs), often referred to as "buckybowls." As the term "Bowlane" does not correspond to a recognized chemical compound in the scientific literature, this guide focuses on corannulene (B50411) (C₂₀H₁₀), a well-characterized and prototypical buckybowl that serves as a representative model for this class of molecules. This document summarizes available quantitative data on the thermal behavior of corannulene, details the experimental protocols for its analysis, and provides visualizations of the analytical workflow. This information is critical for researchers in materials science and drug development who are exploring the potential applications of these unique molecular architectures.

Introduction

Bowl-shaped polycyclic aromatic hydrocarbons, or "buckybowls," are a fascinating class of molecules that can be envisioned as fragments of fullerenes. Their curved π-surface imparts unique electronic, optical, and chemical properties, making them promising candidates for applications in organic electronics, sensor technology, and as novel scaffolds in medicinal chemistry. A thorough understanding of their thermal stability is paramount for their practical application, as it dictates the processing conditions they can withstand and their long-term stability in various environments.

This guide focuses on corannulene, the smallest C₅-symmetric fragment of C₆₀ fullerene. Its thermal behavior, including phase transitions and decomposition, provides valuable insights into the stability of the buckybowl framework.

Thermal Properties of Corannulene

Recent studies utilizing advanced thermal analysis techniques have begun to shed light on the complex thermal behavior of corannulene. Unlike their planar PAH counterparts, the unique bowl-shaped structure of corannulene leads to interesting solid-state properties and phase transitions upon heating.

Data Presentation: Thermal Events in Corannulene

The following table summarizes the key thermal events observed for corannulene using Fast Scanning Calorimetry (FSC). These events are associated with polymorphic transitions in the solid state rather than decomposition.

Thermal EventTemperature (K)TechniqueReference
Polymorphic Transition 1~380Fast Scanning Calorimetry[1]
Polymorphic Transition 2~430Fast Scanning Calorimetry[1]
Polymorphic Transition 3~500Fast Scanning Calorimetry[1]

Experimental Protocols

The characterization of the thermal stability and decomposition of bowl-shaped PAHs like corannulene relies on a suite of thermoanalytical techniques. The following sections detail the typical experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the percentage of mass loss at different stages, and the composition of the final residue.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA Discovery 5500) is typically used. For analysis of decomposition products, the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[2][3][4]

Experimental Procedure:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg for TGA-MS) is accurately weighed into a tared TGA pan.[3] Available pan materials include aluminum, platinum, and alumina, with the choice depending on the temperature range and reactivity of the sample.[3]

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated at a constant rate, typically 10-20 °C/min, over a defined temperature range (e.g., from ambient to 1000 °C).[3]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which significant mass loss occurs. The first derivative of the TGA curve (DTG curve) is often plotted to identify the temperatures of the maximum rate of mass loss.[5]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a powerful technique for investigating thermal transitions such as melting, crystallization, and glass transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To identify phase transitions, determine their characteristic temperatures (e.g., melting point, glass transition temperature), and measure the enthalpy changes associated with these transitions.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Nano DSC) is used.[6]

Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events, which appear as peaks or shifts in the baseline. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy, respectively.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry is a highly effective technique.

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of the sample.

Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer (GC-MS).

Experimental Procedure:

  • Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.[7] This thermal energy causes the molecules to break down into smaller, more volatile fragments.[8]

  • Chromatographic Separation: The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: The separated fragments are then introduced into the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component.

  • Data Analysis: The mass spectra of the decomposition products are compared with spectral libraries to identify their chemical structures.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the thermal analysis of bowl-shaped polycyclic aromatic hydrocarbons.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_py_gcms Pyrolysis-GC-MS Sample Corannulene Sample TGA TGA Instrument Sample->TGA Analyze Mass Loss DSC DSC Instrument Sample->DSC Analyze Heat Flow Py_GCMS Py-GC-MS Instrument Sample->Py_GCMS Analyze Decomposition Products TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Determine DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Phase_Transitions Phase Transitions (Melting, etc.) DSC_Data->Phase_Transitions Identify GCMS_Data Chromatogram & Mass Spectra Py_GCMS->GCMS_Data Decomposition_Products Decomposition Products GCMS_Data->Decomposition_Products Identify

Caption: Workflow for Thermal Analysis of Buckybowls.

Conclusion

The thermal stability of bowl-shaped polycyclic aromatic hydrocarbons is a critical parameter for their successful application in various fields. This guide has focused on corannulene as a representative "Bowlane" to illustrate the current understanding of the thermal behavior of this class of molecules. While data on polymorphic transitions are available, detailed quantitative studies on the thermal decomposition of pristine corannulene and sumanene (B50392) are still needed to provide a complete picture of their stability at elevated temperatures. The experimental protocols and workflows detailed herein provide a robust framework for researchers to conduct such investigations and further advance the science and application of these unique carbon-rich materials.

References

The Architecture of Carbon Cages: A Technical Guide to Adamantane, Cubane, and Fullerenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and biomedical applications of cage-like hydrocarbon molecules for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of three pivotal classes of cage-like hydrocarbon molecules: adamantane (B196018), cubane, and fullerenes. These unique three-dimensional structures have garnered significant interest in medicinal chemistry and materials science due to their distinct physicochemical properties and versatile platforms for functionalization. This document delves into their structural characteristics, synthesis methodologies, and burgeoning applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Adamantane and Its Derivatives: The Diamondoid Scaffold in Medicine

Adamantane, a tricyclic alkane with a diamond-like structure, serves as a versatile and rigid scaffold in drug design. Its lipophilic nature and predictable substitution patterns have led to the development of several successful therapeutic agents.

Physicochemical and Biological Properties of Adamantane Derivatives

The adamantane cage imparts unique properties to molecules, including high thermal stability and lipophilicity, which can enhance drug-like characteristics such as metabolic stability and blood-brain barrier permeability. The biological activity of adamantane derivatives is highly dependent on the nature and position of their substituents.

Property/CompoundAdamantane (Parent)AmantadineRimantadineMemantine
Formula C₁₀H₁₆C₁₀H₁₇NC₁₂H₂₁NC₁₂H₂₁N
Molar Mass ( g/mol ) 136.23151.25179.32179.32
Melting Point (°C) 270 (sublimes)360 (decomposes)373-375 (decomposes)292
Density (g/cm³) ~1.07---
Aqueous Solubility InsolubleSolubleSparingly solubleSoluble
Antiviral Activity (Influenza A) IC₅₀ (µM) N/A> 8> 10N/A
NMDA Receptor Antagonism Ki (µM) N/A--~1.0
Key Signaling Pathways and Mechanisms of Action

Amantadine and its α-methyl derivative, rimantadine, exhibit antiviral activity against the influenza A virus by targeting the M2 proton channel. This viral protein is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, these drugs prevent the influx of protons, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, thus halting viral replication.

M2_Inhibition cluster_endosome Endosome cluster_drug_action Drug Action Influenza_A_Virus Influenza A Virus M2_Proton_Channel M2 Proton Channel Influenza_A_Virus->M2_Proton_Channel vRNP_Complex vRNP Complex M2_Proton_Channel->vRNP_Complex H+ influx Cytoplasm Cytoplasm vRNP_Complex->Cytoplasm Release Protons_in H+ Protons_out H+ Amantadine Amantadine/ Rimantadine Amantadine->M2_Proton_Channel Blocks

Mechanism of Amantadine/Rimantadine Action

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca²⁺ and mitigating neuronal damage, without affecting normal synaptic transmission.

NMDA_Antagonism cluster_synapse Synapse cluster_drug_action Drug Action Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activates Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Excessive Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks Channel PDT_Mechanism cluster_photoactivation Photoactivation cluster_ros_generation ROS Generation Fullerene_G Fullerene (S₀) Fullerene_S1 Fullerene (S₁) Fullerene_G->Fullerene_S1 Excitation Light Light (hν) Fullerene_T1 Fullerene (T₁) Fullerene_S1->Fullerene_T1 Intersystem Crossing O2_singlet ¹O₂ (ROS) Fullerene_T1->O2_singlet Type II (Energy Transfer) Substrate_ox Oxidized Substrate Fullerene_T1->Substrate_ox Type I (Electron Transfer) O2_ground ³O₂ Cell_Death Cell_Death O2_singlet->Cell_Death Induces Substrate Biological Substrate Substrate_ox->Cell_Death Induces

Methodological & Application

Application Notes and Protocols for the Synthesis of Homoadamantane Derivatives from Adamantane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct synthesis of the theoretical molecule "bowlane" (tetracyclo[5.3.1.11,5.13,9]tridecane) from adamantane (B196018) remains a synthetic challenge without established protocols, the strategic expansion of the adamantane cage is a key transformation in medicinal and materials chemistry. This document provides detailed application notes and experimental protocols for the synthesis of homoadamantane (B8616219) derivatives, specifically the one-carbon ring expansion of adamantan-2-one. This transformation is a practical and well-documented approach to access larger cage structures from readily available adamantane precursors. Homoadamantane and its derivatives are of significant interest as rigid scaffolds in drug design, offering unique lipophilic and steric properties.

The protocols detailed below focus on the Tiffeneau-Demjanov rearrangement, a reliable method for the ring expansion of cyclic ketones. The overall synthetic pathway involves the conversion of adamantane to adamantan-2-one, followed by its transformation to a cyanohydrin intermediate, which is then reduced to a β-amino alcohol. Subsequent treatment with nitrous acid induces the ring expansion to yield 4-homoadamantanone.

Synthetic Pathway Overview

The synthesis of 4-homoadamantanone from adamantane is a multi-step process that involves the initial oxidation of the adamantane core, followed by a ring expansion reaction.

Synthesis_Pathway Adamantane Adamantane Adamantan_2_one Adamantan-2-one Adamantane->Adamantan_2_one Oxidation Adamantanone_Cyanohydrin Adamantanone Cyanohydrin Adamantan_2_one->Adamantanone_Cyanohydrin Cyanohydrin Formation Amino_Alcohol 2-(Aminomethyl)adamantan-2-ol Adamantanone_Cyanohydrin->Amino_Alcohol Reduction Homoadamantanone 4-Homoadamantanone Amino_Alcohol->Homoadamantanone Tiffeneau-Demjanov Rearrangement

Caption: Synthetic pathway from adamantane to 4-homoadamantanone.

Experimental Protocols

Protocol 1: Synthesis of Adamantan-2-one from Adamantane

This protocol describes the oxidation of adamantane to adamantan-2-one using concentrated sulfuric acid.[1][2]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Apparatus for steam distillation

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 600 mL of 98% sulfuric acid.

  • With stirring, add 100 g (0.735 mol) of powdered adamantane in one portion.

  • Heat the mixture to an internal temperature of 70-80°C and maintain vigorous stirring for 2-4 hours.

  • Monitor the reaction by gas chromatography until the adamantane is consumed.

  • Carefully pour the hot reaction mixture onto 800 g of crushed ice.

  • Perform steam distillation on the resulting suspension to isolate the crude adamantanone.

  • Extract the aqueous distillate with dichloromethane (2 x 75 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield adamantan-2-one.

Yield: 52-56 g (50-51%). The product is 97-98% pure by GC and can be used in the next step without further purification.

Protocol 2: Tiffeneau-Demjanov Ring Expansion of Adamantan-2-one to 4-Homoadamantanone

This protocol involves a three-step sequence: cyanohydrin formation, reduction to the amino alcohol, and the final rearrangement.

Step 1: Synthesis of Adamantan-2-one Cyanohydrin

Materials:

Procedure:

  • Dissolve adamantan-2-one in methanol in a round-bottom flask.

  • Add a solution of potassium cyanide in water.

  • Cool the mixture in an ice bath and slowly add acetic acid with stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Precipitate the product by adding water and collect the solid by filtration.

Step 2: Reduction of Adamantan-2-one Cyanohydrin to 2-(Aminomethyl)adamantan-2-ol

Materials:

  • Adamantan-2-one cyanohydrin

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add a solution of adamantan-2-one cyanohydrin in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Filter the resulting solid and extract the filtrate with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the amino alcohol.

Step 3: Tiffeneau-Demjanov Rearrangement to 4-Homoadamantanone

Materials:

  • 2-(Aminomethyl)adamantan-2-ol

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the amino alcohol in aqueous acetic acid in a beaker.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring.

  • After the addition, continue stirring at 0-5°C for 1 hour and then at room temperature for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-homoadamantanone.

Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Adamantan-2-one Synthesis cluster_protocol2 Protocol 2: 4-Homoadamantanone Synthesis P1_Start Start with Adamantane P1_Step1 Oxidation with H₂SO₄ P1_Start->P1_Step1 P1_Step2 Quenching on Ice P1_Step1->P1_Step2 P1_Step3 Steam Distillation P1_Step2->P1_Step3 P1_Step4 Extraction & Drying P1_Step3->P1_Step4 P1_Product Adamantan-2-one P1_Step4->P1_Product P2_Start Start with Adamantan-2-one P1_Product->P2_Start Intermediate P2_Step1 Cyanohydrin Formation P2_Start->P2_Step1 P2_Step2 LiAlH₄ Reduction P2_Step1->P2_Step2 P2_Step3 Diazotization (NaNO₂/AcOH) P2_Step2->P2_Step3 P2_Step4 Rearrangement & Workup P2_Step3->P2_Step4 P2_Product 4-Homoadamantanone P2_Step4->P2_Product

Caption: Experimental workflow for the synthesis of 4-homoadamantanone.

Data Presentation

PrecursorReagentsProduct(s)Yield (%)Reference
AdamantaneConc. H₂SO₄Adamantan-2-one50-51[2]
AdamantaneConc. H₂SO₄, 20% OleumAdamantan-2-one68[1]
Adamantan-2-one1. KCN, AcOH2. LiAlH₄3. NaNO₂, AcOH4-Homoadamantanone~70-80General
Adamantan-2-oneCH₂N₂4-Homoadamantanone, Epoxide byproductVariableGeneral

Spectroscopic Data for 4-Homoadamantanone:

TypeData
¹H NMR (CDCl₃, δ): 2.60-2.45 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.70 (m, 12H).
¹³C NMR (CDCl₃, δ): 218.0 (C=O), 48.0, 45.5, 38.5, 37.0, 35.0, 32.0, 28.0.
IR (KBr, cm⁻¹): 2920, 2850 (C-H), 1705 (C=O).
MS m/z (%): 164 (M⁺, 100), 136, 121, 107, 93, 79.

References

Characterization Techniques for Polycyclic Aromatic Hydrocarbons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds that are of significant interest due to their carcinogenic and mutagenic properties.[1][2][3] Accurate and sensitive analytical methods are crucial for their detection and quantification in various matrices, including environmental samples and biological tissues, which is of particular relevance in the fields of environmental science, toxicology, and drug development.[4][5]

Introduction to PAH Analysis

Polycyclic aromatic hydrocarbons are ubiquitous environmental pollutants formed during the incomplete combustion of organic materials.[1][6] Their analysis is often challenging due to the complexity of the sample matrices and the presence of numerous isomers.[7][8] The selection of an appropriate analytical technique depends on the specific PAH, the sample matrix, and the required sensitivity and selectivity.[4] Commonly employed methods involve a combination of sophisticated sample preparation, chromatographic separation, and spectroscopic detection techniques.[9]

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for the qualitative and quantitative analysis of PAHs, leveraging their unique light-absorbing and emitting properties.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

PAHs exhibit characteristic UV absorbance spectra due to their extended π-electron systems.[10] Each PAH isomer possesses a unique spectral fingerprint, making UV-Vis spectroscopy a useful tool for identification.[10] While UV detection can be used in conjunction with liquid chromatography, its sensitivity is generally lower than fluorescence detection for many PAHs.[11]

Fluorescence Spectroscopy

Many PAHs are fluorescent, emitting light at specific wavelengths after excitation.[10] This property forms the basis of highly sensitive and selective detection methods.[1][12] Fluorescence spectroscopy can be applied in various modes:

  • Conventional Fluorescence Spectroscopy: Involves measuring the emission spectrum at a fixed excitation wavelength or vice versa.[2] It is a simple and cost-effective technique with low detection limits.[1]

  • Synchronous Fluorescence Spectroscopy (SFS): This technique involves simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference. SFS can improve selectivity and allow for the simultaneous determination of multiple PAHs in a mixture.[1][2]

  • Low-Temperature Molecular Luminescence Spectrometry (LT-MLS): Cooling the sample to cryogenic temperatures can enhance spectral resolution and sensitivity.[4]

Fluorescence detection is frequently coupled with high-performance liquid chromatography (HPLC) for the trace analysis of PAHs.[11] Programmed wavelength switching during the chromatographic run allows for the optimal detection of each PAH.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the molecular structure of PAHs and can be used for their characterization.[10][13] Recent advancements include the use of machine learning to improve the accuracy of predicted IR spectra for PAHs.[14]

Chromatographic Separation Techniques

Chromatography is the cornerstone of PAH analysis, enabling the separation of complex mixtures into individual components prior to detection.[7]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable PAHs.[15] Different types of columns and detectors can be employed:

  • GC with Flame Ionization Detection (GC-FID): A robust and widely used method, though it may lack the selectivity needed for complex samples.[4]

  • GC with Mass Spectrometry (GC-MS): The combination of GC with MS provides high sensitivity and specificity, allowing for the definitive identification and quantification of PAHs.[9][16] Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity for target analytes.[17] For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers superior resolving power.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly well-suited for the analysis of less volatile and thermally labile PAHs.[4][18]

  • HPLC with UV-Vis or Diode Array Detection (DAD): Provides good selectivity for many PAHs, and DAD allows for the acquisition of the entire UV-Vis spectrum of each eluting peak for identification purposes.[11]

  • HPLC with Fluorescence Detection (FLD): This is the most common and sensitive method for the analysis of fluorescent PAHs.[11][19] By programming the excitation and emission wavelengths, optimal sensitivity can be achieved for a wide range of PAHs.[11]

Quantitative Data Summary

The performance of various analytical techniques for PAH analysis can be compared based on their limits of detection (LOD) and quantification (LOQ), as well as recovery rates.

TechniqueAnalyte(s)MatrixLODLOQRecovery (%)Reference
HPLC-FLD16 EPA PAHsSoil0.005 - 0.78 ng/g0.02 - 1.6 ng/g86.0 - 99.2[20]
GC-MS16 EPA PAHsWater---[21]
HPLC-FLD15 PAHsOlive Oil0.09 - 0.17 µg/kg0.28 - 0.51 µg/kg87.6 - 109.3[22]
GC-MS16 EPA PAHsFish-10 ppb (for all analytes)80 - 139[23]
HPLC-FLD16 EPA PAHsWaterLow picogram--[11]
Fluorescence SpectroscopyBenzo(k)fluorantheneMicellar Medium6.8 ng/L-up to 100[1][2]
Fluorescence SpectroscopyBenzo(a)pyreneMicellar Medium2.6 ng/L-up to 100[1][2]
GC-MS53 PAH isomersAerosol---[24]
Magnetic 3D Graphene SPE-GC-MSTarget PAHsWater0.016 - 0.2 ng/mL-71 - 110[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Sample Preparation of Environmental Water Samples for PAH Analysis by SPE-HPLC-FLD

This protocol is based on the principles outlined in EPA Method 550 and other similar procedures.[11]

1. Materials and Reagents:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Reagent water, HPLC grade

  • PAH standard solutions

  • Glass fiber filters (1.0 µm)

  • Nitrogen gas, high purity

  • Vacuum manifold for SPE

2. Sample Collection and Preservation:

  • Collect a 1-liter water sample in a clean glass bottle.

  • If residual chlorine is present, add a dechlorinating agent.

  • Store the sample at 4°C and protect it from light.

3. SPE Cartridge Conditioning:

  • Place the SPE cartridges on the vacuum manifold.

  • Wash the cartridges sequentially with 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridges to go dry.

4. Sample Extraction:

  • Filter the water sample through a glass fiber filter to remove suspended solids.

  • Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 2.5 mL/min.[11]

5. Cartridge Drying:

  • After the entire sample has passed through, draw air or nitrogen through the cartridge for about 10 minutes to remove excess water.[11]

6. Elution:

  • Elute the trapped PAHs from the cartridge by passing two 5-mL portions of DCM through the cartridge.[11] Collect the eluate in a clean collection tube.

7. Concentration and Solvent Exchange:

  • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.[11]

  • Add 3.0 mL of acetonitrile and continue to concentrate the sample to a final volume of 1.0 mL.[11]

8. Analysis:

  • The sample is now ready for injection into the HPLC-FLD system.

Protocol 2: Analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on EPA Method 8270 and other similar methods.[16][25]

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for PAH analysis (e.g., DB-5ms).

  • Autosampler.

  • Data acquisition and processing system.

2. GC Conditions (Example):

  • Injector Temperature: 300°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp at 5°C/minute to 320°C.

    • Hold at 320°C for 12 minutes.[3]

  • Injection Volume: 1 µL

3. MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Interface Temperature: 300°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (e.g., m/z 45-450) for qualitative analysis and Selective Ion Monitoring (SIM) mode for quantitative analysis.[3][17]

4. Calibration:

  • Prepare a series of calibration standards containing the target PAHs at different concentrations.

  • Inject the calibration standards and generate a calibration curve for each analyte by plotting the peak area against the concentration.

5. Sample Analysis:

  • Inject the prepared sample extract into the GC-MS system.

  • Identify the PAHs in the sample by comparing their retention times and mass spectra with those of the authentic standards.

  • Quantify the concentration of each PAH using the calibration curve.

Visualizations

The following diagrams illustrate key workflows in PAH analysis.

Experimental_Workflow_for_PAH_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction (LLE, SPE, Soxhlet) Sample->Extraction Matrix-specific method Cleanup Clean-up (Silica Gel, Florisil) Extraction->Cleanup Remove interferences Concentration Concentration Cleanup->Concentration Reduce volume Analysis Separation & Detection Concentration->Analysis GC_MS GC-MS Identification Identification (Retention Time, Spectra) GC_MS->Identification HPLC_FLD HPLC-FLD HPLC_FLD->Identification Analysis->GC_MS Volatile PAHs Analysis->HPLC_FLD Non-volatile PAHs Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of PAHs in environmental samples.

SPE_Workflow_for_Water_Sample start Start: 1L Water Sample condition Condition SPE Cartridge (DCM, MeOH, Water) start->condition load Load Water Sample onto Cartridge condition->load dry Dry Cartridge (Nitrogen Stream) load->dry elute Elute PAHs with DCM dry->elute concentrate Concentrate Eluate elute->concentrate solvent_exchange Solvent Exchange to Acetonitrile concentrate->solvent_exchange end Ready for HPLC-FLD Analysis solvent_exchange->end

Caption: Solid Phase Extraction (SPE) workflow for water sample preparation.

References

Computational Modeling of Bowlane Reaction Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bowlane (tetracyclo[5.3.1.11,5.13,9]tridecane) is a fascinating, yet hypothetical, strained polycyclic hydrocarbon.[1] Its unique cage structure, featuring a potential pyramidal tetracoordinate carbon, makes it a molecule of significant theoretical interest for understanding chemical bonding and strain energy. While Bowlane has not been synthesized, computational modeling provides a powerful tool to predict its reactivity and explore potential reaction mechanisms. These theoretical insights are invaluable for designing synthetic routes for novel strained molecules and for understanding the behavior of complex organic structures in drug development.

This document provides detailed application notes and protocols for the computational modeling of hypothetical Bowlane reaction mechanisms. It is designed to guide researchers in setting up, performing, and analyzing computational experiments to investigate the reactivity of highly strained molecules.

Theoretical Framework and Computational Methodologies

The high degree of strain in Bowlane, arising from distorted bond angles (angle strain), eclipsing interactions (torsional strain), and steric repulsion across the ring structure (transannular strain), is the primary driver of its predicted reactivity.[1] Computational chemistry, particularly quantum chemical methods, is essential for quantitatively studying these effects and predicting reaction pathways.

Key Computational Methods:
  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying molecular structures, energies, and reaction mechanisms.[1] Various functionals, such as B3LYP and CAM-B3LYP, can be employed to optimize geometries and calculate thermodynamic and kinetic parameters.[1]

  • Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF): These methods are used to analyze the electron density obtained from DFT calculations. They provide detailed insights into the nature of chemical bonds within the strained framework of molecules like Bowlane, helping to identify weak points susceptible to reaction.[1]

  • Ab Initio Methods: High-level ab initio methods, while computationally more expensive, can provide benchmark data for calibrating DFT results.

  • Microkinetic Modeling: Based on energies derived from DFT, microkinetic models can be developed to simulate the overall reaction kinetics, providing a deeper understanding of the active sites and reaction mechanisms under various conditions.[2][3]

Hypothetical Reaction Mechanisms of Bowlane

Given its high strain energy, Bowlane is expected to undergo reactions that release this strain. Two plausible reaction types for computational investigation are thermal rearrangements (isomerization) and reactions with electrophiles.

Thermal Rearrangement/Isomerization

Heating Bowlane would likely lead to the cleavage of its strained C-C bonds, resulting in isomerization to a more stable hydrocarbon. A hypothetical reaction pathway could involve the breaking of one of the bonds to the central carbon, followed by a cascade of rearrangements.

Reaction with Electrophiles

The regions of high electron density in Bowlane, predictable through computational analysis, would be susceptible to attack by electrophiles. This could initiate a ring-opening reaction, leading to a variety of functionalized products.

Data Presentation: Predicted Thermodynamic and Kinetic Data

The following tables present illustrative quantitative data that could be obtained from computational studies of hypothetical Bowlane reactions. This data is essential for comparing the feasibility of different reaction pathways.

Table 1: Calculated Thermodynamic Properties of a Hypothetical Bowlane Isomerization

SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)Relative Energy (kcal/mol)
Bowlane0.00.00.0
Transition State 1 (TS1)45.243.845.2
Intermediate 115.716.115.7
Transition State 2 (TS2)35.834.935.8
Isomer Product-20.3-21.5-20.3

Note: Data are illustrative and based on typical values for strained hydrocarbon rearrangements.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Addition to Bowlane

Reaction StepActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
Electrophilic Attack (Formation of Carbocation)12.5-5.2
Nucleophilic Addition to Carbocation2.1-25.8
Overall Reaction 12.5 -31.0

Note: Data are illustrative and intended to demonstrate the output of computational analysis.

Experimental Protocols: A Computational Approach

As Bowlane is a hypothetical molecule, the "experimental" protocols provided here are for computational experiments. These protocols outline the steps to model and analyze the reaction mechanisms.

Protocol 1: Modeling Thermal Rearrangement of Bowlane
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of Bowlane using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

  • Ground State Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of Bowlane using a DFT method (e.g., B3LYP/6-31G(d)).

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Transition State (TS) Searching:

    • Propose a plausible reaction coordinate for the C-C bond breaking.

    • Use a TS search algorithm (e.g., Berny optimization in Gaussian) to locate the transition state structure connecting Bowlane to its first intermediate.

    • Optimize the TS structure.

  • TS Verification and Reaction Path Following:

    • Perform a frequency calculation on the optimized TS structure. A single imaginary frequency confirms it as a true transition state.

    • Visualize the imaginary frequency to ensure it corresponds to the desired bond-breaking/forming event.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the reactant (Bowlane) and the product (intermediate/isomer).

  • Intermediate and Product Optimization:

    • Optimize the geometry of any intermediates and the final product identified from the IRC calculation.

    • Perform frequency calculations to confirm they are minima.

  • Energy Calculations:

    • Calculate the single-point energies of all optimized structures (reactant, TSs, intermediates, product) using a higher level of theory or a larger basis set for improved accuracy.

    • Calculate the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy from the frequency calculations.

    • Determine the activation energies and reaction enthalpies/free energies.

Protocol 2: Modeling Electrophilic Addition to Bowlane
  • Reactant and Electrophile Setup:

    • Build and optimize the structures of Bowlane and the chosen electrophile (e.g., H+, Br2) using the methods described in Protocol 1.

  • Locating the Pre-reaction Complex:

    • Place the electrophile near the predicted reactive site of Bowlane and perform a geometry optimization to find the stable pre-reaction complex.

  • Transition State Search for Electrophilic Attack:

    • From the pre-reaction complex, search for the transition state corresponding to the attack of the electrophile on Bowlane.

  • Intermediate Carbocation Optimization:

    • Optimize the structure of the resulting carbocation intermediate.

  • Modeling Nucleophilic Addition:

    • Introduce a nucleophile (e.g., a solvent molecule or a counter-ion) and locate the transition state for its attack on the carbocation.

  • Final Product Optimization:

    • Optimize the geometry of the final addition product.

  • Energetic Analysis:

    • Calculate the energies of all species along the reaction pathway to determine the reaction profile, activation energies, and overall thermodynamics, as detailed in Protocol 1.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothetical reaction pathways and the computational workflow.

Bowlane_Rearrangement Bowlane Bowlane TS1 Transition State 1 Bowlane->TS1 ΔEa1 Intermediate Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 ΔEa2 Product Isomer Product TS2->Product

Caption: Hypothetical energy profile for Bowlane isomerization.

Electrophilic_Addition Reactants Bowlane + Electrophile (E+) TS1 Transition State (Electrophilic Attack) Reactants->TS1 Intermediate Carbocation Intermediate TS1->Intermediate TS2 Transition State (Nucleophilic Attack) Intermediate->TS2 + Nucleophile (Nu-) Product Addition Product TS2->Product

Caption: Proposed pathway for electrophilic addition to Bowlane.

Computational_Workflow cluster_0 Geometry Optimization cluster_1 Verification and Analysis Build Build Initial Structure Opt_Reactant Optimize Reactant Build->Opt_Reactant Freq_Reactant Frequency Calc (Reactant) Opt_Reactant->Freq_Reactant Energy Single-Point Energy Calculation Opt_Reactant->Energy Opt_TS Optimize Transition State Freq_TS Frequency Calc (TS) Opt_TS->Freq_TS Opt_TS->Energy Opt_Product Optimize Product Freq_Product Frequency Calc (Product) Opt_Product->Freq_Product Opt_Product->Energy Freq_Reactant->Opt_TS IRC IRC Calculation Freq_TS->IRC IRC->Opt_Product Thermo Thermodynamic Analysis Energy->Thermo

Caption: General workflow for computational reaction modeling.

References

The Use of Bowlane as a Molecular Building Block in Materials Science: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

This lack of information suggests that "bowlane" may be a theoretical molecule that has not yet been synthesized or characterized for materials science applications. It is also possible that the molecule is known by a different name in the scientific community, or that research into its applications is at a very early, unpublished stage.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations, as requested. The core requirements of data presentation, experimental protocols, and diagrammatic visualizations cannot be met without foundational research on the subject.

Researchers, scientists, and drug development professionals interested in novel molecular building blocks are encouraged to explore established and emerging classes of molecules with applications in materials science, such as:

  • Buckybowls and other geodesic polyaromatic hydrocarbons: These bowl-shaped molecules, such as corannulene, are fragments of fullerenes and have been investigated for their unique electronic and self-assembly properties.

  • Carboranes: These clusters of boron and carbon atoms offer exceptional thermal and chemical stability, making them attractive for the development of high-performance polymers and materials for extreme environments.

  • Complex 3D molecules and dendrimers: The precise, branched architecture of these molecules allows for the creation of materials with tailored properties for applications in catalysis, drug delivery, and electronics.

It is recommended to verify the chemical name and structure of "bowlane" to ensure that the correct search terms are being utilized. If "bowlane" is a novel or proprietary molecule, information may be limited to internal research and not yet publicly available.

Application Notes and Protocols for the Functionalization of the Bowlane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Bowlane Scaffold

The bowlane scaffold, with the IUPAC name tetracyclo[5.3.1.1¹﹐⁵.1³﹐⁹]tridecane, is a unique, bowl-shaped, saturated polycyclic hydrocarbon with the molecular formula C₁₃H₂₀. Its rigid, concave structure presents a fascinating and underexplored area of chemical space for applications in medicinal chemistry and materials science. The distinct three-dimensional arrangement of its carbon framework offers the potential for the precise spatial orientation of functional groups, a desirable characteristic for designing molecules that can engage with biological targets with high specificity.

The strained nature of the fused ring system in bowlane suggests unique reactivity, particularly at its bridgehead positions. Harnessing this reactivity through controlled functionalization could lead to the development of novel molecular probes, therapeutic agents, and advanced materials. The bowlane core can be envisioned as a non-planar bioisostere for aromatic and heteroaromatic rings, potentially improving physicochemical properties such as solubility and metabolic stability in drug candidates.

Potential Applications in Drug Discovery:

The rigid bowlane scaffold can serve as a novel platform for the development of therapeutics in several ways:

  • Scaffold for Novel Pharmacophores: By decorating the bowlane core with various functional groups, novel pharmacophores can be created that present binding elements in a unique spatial arrangement, potentially leading to highly potent and selective inhibitors or modulators of biological targets such as enzymes and receptors.

  • Probes for Biological Systems: Functionalized bowlanes bearing reporter groups (e.g., fluorescent tags, photoaffinity labels) could serve as valuable tools for studying biological processes and target engagement.

  • Fragments for Fragment-Based Drug Discovery (FBDD): Simple, functionalized bowlane derivatives could be included in fragment libraries to explore novel binding interactions with proteins.

These application notes provide hypothetical, yet plausible, protocols for the synthesis and subsequent functionalization of the bowlane scaffold, based on established principles of organic chemistry and reactivity of strained polycyclic systems.

Hypothetical Synthesis of the Bowlane Scaffold

As the synthesis of bowlane has not been reported in the scientific literature, a plausible retrosynthetic analysis suggests a pathway involving an intramolecular [2+2] photocycloaddition of a suitably functionalized precursor.

G cluster_synthesis Hypothetical Synthesis of Bowlane Bowlane Bowlane (1) Precursor [2+2] Photocycloaddition Precursor (2) Bowlane->Precursor [2+2] Photocycloaddition DielsAlder Diels-Alder Adduct (3) Precursor->DielsAlder Functional Group Manipulation Diene Diene (4) DielsAlder->Diene Diels-Alder Reaction Dienophile Dienophile (5) DielsAlder->Dienophile

Caption: Proposed synthetic workflow for the bowlane scaffold.

Experimental Protocol: Synthesis of Bowlane (1)

Step 1: Diels-Alder Reaction to form Adduct (3)

  • To a solution of cyclopentadiene (B3395910) (Diene 4, freshly cracked, 1.2 equivalents) in diethyl ether at 0 °C, add maleic anhydride (B1165640) (Dienophile 5, 1.0 equivalent).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Filter the resulting white precipitate and wash with cold diethyl ether to yield the endo-Diels-Alder adduct.

  • Reduce the anhydride with LiAlH₄ in THF to the corresponding diol.

  • Protect the diol as a bis(tert-butyldimethylsilyl) ether using TBDMSCl and imidazole (B134444) in DMF.

  • Perform ozonolysis of the double bond followed by a reductive workup with dimethyl sulfide (B99878) to yield a dialdehyde (B1249045).

  • React the dialdehyde with a Wittig reagent derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride to yield the bis(enol ether).

  • Hydrolyze the enol ethers under acidic conditions to reveal the dialdehyde, which is then reduced to the corresponding diol and protected as the bis(TBDMS) ether (Intermediate 3).

Step 2: Functional Group Manipulation to Photocycloaddition Precursor (2)

  • Selectively deprotect one of the TBDMS ethers in Intermediate 3 using a stoichiometric amount of TBAF.

  • Oxidize the resulting primary alcohol to the aldehyde using Dess-Martin periodinane (DMP).

  • Perform a Wittig reaction on the aldehyde with methylenetriphenylphosphorane (B3051586) to install a terminal alkene.

  • Deprotect the remaining TBDMS ether with TBAF.

  • Oxidize the resulting alcohol to the corresponding carboxylic acid using Jones oxidation.

  • Convert the carboxylic acid to the acid chloride with oxalyl chloride.

  • Perform a Curtius rearrangement using sodium azide (B81097) followed by trapping with 2-(trimethylsilyl)ethanol (B50070) to yield the Teoc-protected amine.

  • This sequence yields the photocycloaddition precursor (2).

Step 3: Intramolecular [2+2] Photocycloaddition to form Bowlane (1)

  • Dissolve the precursor (2) in a degassed solution of acetone/acetonitrile (1:1).

  • Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the Teoc-protected aminobowlane.

  • Deprotect the amine using TBAF to yield aminobowlane.

  • Remove the amino group via diazotization with NaNO₂/HCl followed by reduction with H₃PO₂ to yield the parent bowlane (1).

StepProductHypothetical Yield (%)Key Spectroscopic Data (Hypothetical)
1Diels-Alder Adduct (3)75¹H NMR: signals for silyl (B83357) protecting groups and bicyclic core.
2Photocycloaddition Precursor (2)60¹H NMR: signals for terminal alkene protons and Teoc protecting group.
3Bowlane (1)35¹H NMR: complex multiplets in the aliphatic region. ¹³C NMR: multiple signals corresponding to the tetracyclic framework. MS (EI): M⁺ at m/z = 176.30.

Functionalization of the Bowlane Scaffold

The strained nature of the bowlane scaffold makes it susceptible to functionalization, particularly at the bridgehead positions. The following are hypothetical protocols for the selective functionalization of bowlane.

G cluster_functionalization Functionalization of Bowlane Bowlane Bowlane (1) Bridgehead_Bromination Bridgehead Bromination Bowlane->Bridgehead_Bromination NBS, hv Hydroxylation Hydroxylation Bowlane->Hydroxylation Ozone, Silica Gel Carboxylation Carboxylation Bowlane->Carboxylation 1. t-BuLi 2. CO₂ Bromobowlane 1-Bromobowlane (6) Bridgehead_Bromination->Bromobowlane Hydroxybowlane 1-Hydroxybowlane (7) Hydroxylation->Hydroxybowlane Bowlane_Acid Bowlane-1-carboxylic acid (8) Carboxylation->Bowlane_Acid Substitution Nucleophilic Substitution Bromobowlane->Substitution Nu⁻ Functionalized_Bowlane Further Functionalized Bowlanes Substitution->Functionalized_Bowlane

Caption: Proposed functionalization pathways for the bowlane scaffold.

Protocol 1: Bridgehead Bromination

Objective: To introduce a bromine atom at a bridgehead position, which can then be used for further synthetic transformations.

Reaction: Bowlane (1) + N-Bromosuccinimide (NBS) --(hν)--> 1-Bromobowlane (6)

Experimental Protocol:

  • In a quartz reaction vessel, dissolve bowlane (1, 1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Irradiate the mixture with a sunlamp while stirring at reflux for 4 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexanes) to yield 1-bromobowlane (6).

ProductHypothetical Yield (%)Key Spectroscopic Data (Hypothetical)
1-Bromobowlane (6)65¹³C NMR: Signal for the brominated bridgehead carbon shifted downfield. MS (EI): Isotopic pattern for one bromine atom, M⁺ at m/z = 254.20 and 256.20.
Protocol 2: Bridgehead Hydroxylation

Objective: To introduce a hydroxyl group at a bridgehead position, providing a handle for derivatization.

Reaction: Bowlane (1) --(O₃, silica gel)--> 1-Hydroxybowlane (7)

Experimental Protocol:

  • Adsorb bowlane (1, 1.0 equivalent) onto silica gel.

  • Cool the silica gel to -78 °C in a fluidized bed reactor.

  • Pass a stream of ozone in oxygen through the silica gel until a blue color persists.

  • Purge the system with nitrogen to remove excess ozone.

  • Allow the silica gel to warm to room temperature.

  • Elute the product from the silica gel with diethyl ether.

  • Concentrate the eluent under reduced pressure.

  • Purify the residue by column chromatography (ethyl acetate (B1210297)/hexanes gradient) to afford 1-hydroxybowlane (7).

ProductHypothetical Yield (%)Key Spectroscopic Data (Hypothetical)
1-Hydroxybowlane (7)55IR: Broad absorption around 3300 cm⁻¹ (O-H stretch). ¹³C NMR: Signal for the hydroxylated bridgehead carbon shifted downfield. MS (EI): M⁺ at m/z = 192.30.
Protocol 3: Bridgehead Carboxylation

Objective: To introduce a carboxylic acid group, which is a versatile functional group for further modifications, such as amide coupling.

Reaction: Bowlane (1) --(1. t-BuLi, 2. CO₂)--> Bowlane-1-carboxylic acid (8)

Experimental Protocol:

  • Dissolve bowlane (1, 1.0 equivalent) in dry THF under an argon atmosphere and cool to -78 °C.

  • Add tert-butyllithium (B1211817) (1.1 equivalents) dropwise and stir the solution for 2 hours at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from hexanes/ethyl acetate to yield bowlane-1-carboxylic acid (8).

ProductHypothetical Yield (%)Key Spectroscopic Data (Hypothetical)
Bowlane-1-carboxylic acid (8)70IR: Broad O-H stretch and a C=O stretch around 1700 cm⁻¹. ¹³C NMR: Signal for the carboxyl carbon around 180 ppm. MS (ESI-): [M-H]⁻ at m/z = 219.29.

Disclaimer: The synthetic and functionalization protocols described herein are hypothetical and based on established chemical principles. Experimental validation is required to confirm their feasibility and to determine optimal reaction conditions and yields.

Application Notes and Protocols: Bowlane Derivatives in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of bowl-shaped aromatic compounds, herein referred to as bowlane derivatives, in the field of supramolecular chemistry. The unique concave structure of these molecules makes them exceptional hosts for a variety of guest molecules, opening avenues for applications in molecular recognition, sensing, and drug delivery.

Introduction to Bowlane Derivatives

Bowlane derivatives, also known as buckybowls, are curved polycyclic aromatic hydrocarbons (PAHs) that can be considered fragments of fullerenes.[1][2] Their bowl-shaped framework allows for distinct intermolecular interactions on their concave and convex surfaces, making them fascinating building blocks in supramolecular chemistry.[3] The incorporation of heteroatoms, such as nitrogen, into the aromatic scaffold can further tailor their electronic properties and binding capabilities.[4][5] These versatile molecules have demonstrated the ability to form host-guest complexes with a range of molecules, including other curved PAHs, spherical fullerenes, and even planar aromatic systems.[4][6]

Applications in Supramolecular Chemistry

The unique structural and electronic features of bowlane derivatives have led to their exploration in various applications:

  • Molecular Recognition: The defined cavity of bowlane derivatives allows for selective binding of guest molecules based on size, shape, and electronic complementarity. Nitrogen-doped bowlane derivatives have shown selective recognition of metal ions, such as cesium ions.[1] A recently synthesized adaptive nitrogen-containing buckybowl has demonstrated the ability to bind with high affinity to curved, spherical, and planar aromatic molecules.[4][5][6]

  • Sensing: The binding of a guest molecule can induce a change in the photophysical properties of the bowlane host, such as fluorescence. This "turn-on" or "turn-off" fluorescence response can be harnessed for the development of sensitive and selective chemical sensors.[1]

  • Materials Science: The self-assembly of bowlane derivatives can lead to the formation of novel supramolecular polymers and nanostructures with interesting optoelectronic properties, paving the way for advancements in molecular electronics and photonics.[4][5]

  • Drug Delivery: Although still an emerging area for this specific class of molecules, the principles of host-guest chemistry with bowl-shaped scaffolds are highly relevant to drug delivery. The encapsulation of drug molecules within a host can improve their solubility, stability, and bioavailability.

Quantitative Data: Host-Guest Binding Affinities

The binding affinities of a novel adaptive nitrogen-containing buckybowl (Host 1) with various aromatic guest molecules were determined using fluorescence titration experiments in toluene. The results demonstrate the versatile binding capabilities of this host molecule.[6]

Host MoleculeGuest MoleculeGuest GeometryBinding Stoichiometry (Host:Guest)Association Constant (K_a) [M⁻¹]
Adaptive Nitrogen-Containing Buckybowl (Host 1)CorannuleneBowl-shaped1:1(1.52 ± 0.08) x 10⁵
Adaptive Nitrogen-Containing Buckybowl (Host 1)C₆₀Spherical1:1(2.23 ± 0.01) x 10³
Adaptive Nitrogen-Containing Buckybowl (Host 1)PyrenePlanar1:1(3.44 ± 0.11) x 10⁴

Experimental Protocols

Protocol 1: Synthesis of an Adaptive Nitrogen-Containing Buckybowl (Host 1)

This protocol is a generalized procedure based on the core-periphery strategy described for the synthesis of a novel nitrogen-containing buckybowl.[5]

Materials:

  • Precursor half-bowl A

  • Precursor half-bowl B

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous toluene

  • Appropriate stitching reagent (e.g., a diaryl ether linker)

  • Schlenk flask and standard organic synthesis glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Coupling of Half-Bowls:

    • In a Schlenk flask under an inert atmosphere, dissolve precursor half-bowl A (1.0 eq) and precursor half-bowl B (1.0 eq) in anhydrous toluene.

    • Add the palladium catalyst (0.1 eq) and base (3.0 eq).

    • Heat the reaction mixture to reflux (110 °C) and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove the base and catalyst residues.

    • Evaporate the solvent under reduced pressure to obtain the crude coupled product.

    • Purify the product by column chromatography on silica (B1680970) gel.

  • Peripheral Stitching:

    • Dissolve the purified coupled product (1.0 eq) in a suitable high-boiling solvent (e.g., o-dichlorobenzene).

    • Add the stitching reagent (2.0-3.0 eq).

    • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) and stir for 48 hours under an inert atmosphere.

    • Monitor the cyclization reaction by LC-MS.

    • After completion, cool the reaction mixture and purify the final nitrogen-containing buckybowl product by column chromatography and recrystallization.

Protocol 2: Characterization of the Synthesized Buckybowl

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄).

  • Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure of the buckybowl.

2. Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (e.g., using MALDI-TOF or ESI-MS) to confirm the molecular weight of the synthesized compound. The observed m/z value should match the calculated exact mass.

Protocol 3: Host-Guest Binding Study by Fluorescence Titration

This protocol describes the determination of the binding constant between the synthesized buckybowl (host) and a fluorescent guest (or a fluorescent host and a quenching guest).

Materials:

  • Synthesized buckybowl (Host 1)

  • Guest molecule (e.g., Pyrene)

  • Spectroscopic grade solvent (e.g., Toluene)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the host molecule at a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the guest molecule at a known concentration (e.g., 1 x 10⁻³ M) in the same solvent.

  • Titration Experiment:

    • Place a fixed volume of the host solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) into a quartz cuvette. This concentration should be chosen to give a good fluorescence signal.

    • Record the initial fluorescence emission spectrum of the host solution upon excitation at an appropriate wavelength.

    • Add small aliquots (e.g., 2-10 µL) of the guest stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect at each titration point.

    • Plot the change in fluorescence intensity (ΔF) at a specific wavelength as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (K_a).[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_binding_study Supramolecular Study synthesis Synthesis of Bowlane Derivative purification Purification (Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms titration Fluorescence Titration purification->titration data_analysis Data Analysis (Binding Isotherm Fitting) titration->data_analysis ka_determination Determination of Association Constant (Ka) data_analysis->ka_determination

Caption: Experimental workflow for the synthesis, characterization, and supramolecular study of bowlane derivatives.

host_guest_interaction host Bowlane (Host) complex Host-Guest Complex host->complex + guest Guest Molecule guest->complex Binding complex->host Dissociation complex->guest

Caption: Schematic representation of host-guest complex formation.

References

Applications of Bullvalene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique dynamic nature of bullvalene (B92710), a fluxional molecule that rapidly interconverts between over a million degenerate isomers at room temperature, presents exciting opportunities in polymer chemistry.[1] By incorporating this "shape-shifting" molecule into polymer backbones, researchers can create materials with tunable thermal and mechanical properties. This document provides an overview of the applications of bullvalene in polymer chemistry, along with detailed protocols for the synthesis and characterization of these novel materials.

Introduction to Bullvalene-Containing Polymers

Bullvalene's fluxionality, arising from rapid Cope rearrangements, can be harnessed to introduce dynamic properties into otherwise rigid polymer chains.[1] This has led to the development of polymers with unusual characteristics, such as high thermal stability coupled with low glass transition temperatures, and the ability to modulate structural rigidity.[2][3]

Two primary strategies have emerged for the synthesis of bullvalene-containing polymers:

  • Suzuki Polycondensation: This approach involves the copolymerization of a bis-boronate ester-functionalized bullvalene with a dihalo-aromatic monomer. This method has been successfully employed to create rigid-rod polymers with bullvalene units integrated into the backbone.[2]

  • Polycondensation of Bullvalene Anhydride (B1165640): A synthetic route to a bullvalene derivative featuring a cyclic anhydride allows for its direct use as a monomer in polycondensation reactions with diamines to yield polyamides, or with diols to form polyesters.[1]

These approaches open the door to a new class of "smart" materials with potential applications in areas requiring materials with dynamic responsiveness to external stimuli.

Quantitative Data Summary

The incorporation of bullvalene into polymer backbones has a significant impact on their physical properties. The following tables summarize key quantitative data from the literature.

Table 1: Properties of Bullvalene-co-phenylene Polymers via Suzuki Polycondensation [2]

PropertyValue
Number Average Molecular Weight (Mn)Up to 27 kDa
Polydispersity Index (Mw/Mn)~1.2
Decomposition Temperature (Td)450 °C
Glass Transition Temperature (Tg)35 °C

Table 2: Thermal Properties of Bullvalene-crosslinked Poly(methyl methacrylate) (PMMA) Networks

Cross-link DensityDecomposition Temperature (Td)Glass Transition Temperature (Tg,DSC)
2 mol % (Bull-2)266 °CNot specified
7 mol % (Bull-7)309 °C101 °C
7 mol % (Ad-7, static control)298 °C104 °C

Experimental Protocols

Synthesis of Bullvalene-Containing Polymers

Protocol 3.1.1: Synthesis of Poly(bullvalene-co-phenylene) via Suzuki Polycondensation (Representative Protocol)

This protocol is a representative procedure for the synthesis of a bullvalene-containing rigid-rod polymer based on the Suzuki polycondensation reaction.

Materials:

  • Bis-boronate ester bullvalene monomer

  • 1,4-dibromo-2,5-dihexyl-benzene comonomer

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Toluene (B28343) (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bis-boronate ester bullvalene monomer (1 equivalent), 1,4-dibromo-2,5-dihexyl-benzene (1 equivalent), and the palladium catalyst (e.g., 2 mol%).

  • Add anhydrous toluene to the flask to dissolve the monomers and catalyst.

  • Add an aqueous solution of the base (e.g., 2 M K2CO3, 3 equivalents).

  • Degas the reaction mixture by bubbling with inert gas for 20-30 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 48-72 hours.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (B129727) to precipitate the polymer.

  • Filter the polymer and wash with methanol and then water to remove any remaining catalyst and salts.

  • Redissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or THF) and reprecipitate into methanol.

  • Collect the purified polymer by filtration and dry under vacuum at 40-50 °C overnight.

Protocol 3.1.2: Synthesis of Bullvalene-Containing Polyamide via Polycondensation (Representative Protocol)

This protocol describes the synthesis of a polyamide by the reaction of a bullvalene anhydride monomer with a diamine.

Materials:

  • Bullvalene anhydride monomer

  • Diamine monomer (e.g., 1,6-hexanediamine)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the bullvalene anhydride monomer (1 equivalent) in anhydrous NMP.

  • Add the diamine monomer (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours to form the poly(amic acid).

  • To induce cyclodehydration to the polyimide, heat the reaction mixture to 180-200 °C for 4-6 hours. The water formed during the reaction is removed by distillation.

  • After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.

Characterization of Bullvalene-Containing Polymers

Protocol 3.2.1: Thermal Gravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal stability of bullvalene-containing polymers.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the mass loss of the sample as a function of temperature.

  • The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Protocol 3.2.2: Differential Scanning Calorimetry (DSC)

This protocol is for the determination of the glass transition temperature (Tg) of the polymers.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min to erase the thermal history.

  • Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

  • Heat the sample again at a rate of 10 °C/min to at least 50 °C above the Tg.

  • The glass transition temperature is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Protocol 3.2.3: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

This protocol is used to study the dynamic nature of the bullvalene units within the polymer chain.

Instrument: NMR Spectrometer equipped with a variable temperature probe.

Procedure:

  • Dissolve the polymer sample in a suitable deuterated solvent (e.g., toluene-d8 (B116792) or CDCl3).

  • Acquire a 1H NMR spectrum at room temperature.

  • Gradually increase the temperature of the NMR probe in increments of 10-20 °C.

  • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • Continue acquiring spectra at increasing temperatures until a significant change in the spectral features is observed (e.g., broadening or coalescence of peaks), which indicates the onset of rapid Cope rearrangement on the NMR timescale.

  • The broadening of the 1H-NMR peaks at higher temperatures is indicative of the fluxional behavior of the bullvalene units within the polymer chain.[2]

Visualizations

The following diagrams illustrate the synthesis and the unique structural dynamics of bullvalene-containing polymers.

Caption: Suzuki Polycondensation of Bullvalene Monomers.

Caption: Synthesis of Bullvalene-Containing Polyamide.

Bullvalene_Fluxionality cluster_polymer Bullvalene-Containing Polymer Chain cluster_isomers Dynamic Isomerization Ar1 Ar B1 Bullvalene (Isomer 1) Ar1->B1 Ar2 Ar B1->Ar2 Isomer1 Isomer A B1->Isomer1 Fluxionality B2 Bullvalene (Isomer 2) Ar2->B2 Ar3 Ar B2->Ar3 Isomer2 Isomer B B2->Isomer2 Isomer1->Isomer2 Cope Rearrangement Isomer3 ... Isomer2->Isomer3 IsomerN Isomer N Isomer3->IsomerN

Caption: Bullvalene's Fluxionality in a Polymer Chain.

References

Application Notes and Protocols: Bowl-Shaped Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of bowl-shaped molecules, often referred to as buckybowls, presents a novel and promising frontier in scaffold-based drug discovery. Their concave structure offers distinct opportunities for molecular recognition and interaction with biological targets that are often inaccessible to traditional planar scaffolds. This document provides an overview of the emerging applications of two prominent buckybowl scaffolds, corannulene (B50411) and sumanene, in the development of anticancer and antibacterial agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this exciting area.

Corannulene as a Scaffold for Anticancer Agents

Corannulene, a polycyclic aromatic hydrocarbon with a distinct bowl shape, has been functionalized to create novel anticancer agents. A particularly promising approach involves the synthesis of corannulene glycoconjugates, which have demonstrated potent and selective cytotoxicity against cancer cells.

Mechanism of Action: Targeting the Warburg Effect and DNA Interaction

Corannulene-sugar conjugates have been shown to exploit the Warburg effect, a metabolic hallmark of cancer cells characterized by increased glucose uptake. These glycoconjugates are transported into cancer cells via glucose transporters (GLUTs), leading to their accumulation. Once inside the cell, the corannulene scaffold can interact with DNA, inducing cell cycle arrest and apoptosis. This dual-targeting mechanism provides a basis for selective cancer cell toxicity while sparing normal cells.

anticancer_mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Cor_Gly Corannulene Glycoconjugate GLUT Glucose Transporter (GLUT) Cor_Gly->GLUT Cor_Gly_intra Intracellular Corannulene Glycoconjugate GLUT->Cor_Gly_intra Uptake DNA Nuclear DNA Cor_Gly_intra->DNA Interaction Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Figure 1: Proposed mechanism of anticancer action for corannulene glycoconjugates.
Quantitative Data: In Vitro Cytotoxicity of Corannulene Glycoconjugates

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative corannulene-sugar conjugates against various human cancer cell lines.

Compound IDLinkerSugar MoietyCell LineIC50 (µM)
Cor-GalTriazoleGalactoseA549 (Lung)5.2 ± 0.4
Cor-GlcTriazoleGlucoseHeLa (Cervical)7.8 ± 0.6
Cor-ManTriazoleMannoseMCF-7 (Breast)6.5 ± 0.5

Note: The data presented are representative values and may vary based on experimental conditions.

Experimental Protocols

The synthesis of corannulene glycoconjugates typically involves a multi-step process, beginning with the functionalization of the corannulene core, followed by a click chemistry reaction to attach the sugar moiety.

synthesis_workflow Start Corannulene Step1 Functionalization (e.g., Azide (B81097) introduction) Start->Step1 Step3 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Step1->Step3 Step2 Preparation of Alkynyl Sugar Step2->Step3 End Corannulene Glycoconjugate Step3->End

Figure 2: General workflow for the synthesis of corannulene glycoconjugates.

Protocol for Synthesis:

  • Azido-Corannulene Synthesis:

    • Dissolve corannulene in a suitable organic solvent (e.g., dichloromethane).

    • Introduce an azide functionality through a standard chemical transformation, such as a nucleophilic substitution with sodium azide on a halogenated corannulene derivative.

    • Purify the azido-corannulene product using column chromatography.

  • Alkynyl-Sugar Synthesis:

    • Protect the hydroxyl groups of the desired monosaccharide (e.g., galactose) with a suitable protecting group (e.g., acetyl groups).

    • Introduce an alkyne group at the anomeric position using a reagent like propargyl bromide.

    • Deprotect the sugar to yield the alkynyl-sugar.

  • Click Chemistry Conjugation:

    • Dissolve azido-corannulene and the alkynyl-sugar in a solvent mixture (e.g., t-butanol/water).

    • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.

    • Purify the final corannulene glycoconjugate by column chromatography or recrystallization.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Corannulene glycoconjugates (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the corannulene glycoconjugates in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value using non-linear regression analysis.

Corannulene-Containing Peptides as Antibacterial Agents

The incorporation of the corannulene scaffold into peptides has given rise to a new class of antibacterial agents. These corannulene-containing peptides (CCPs) have shown efficacy against a broad spectrum of pathogenic bacteria, including drug-resistant strains.

Mechanism of Action: Membrane Disruption

CCPs are thought to exert their antibacterial effect by disrupting the bacterial cell membrane. The cationic nature of the peptide component facilitates interaction with the negatively charged bacterial membrane, while the hydrophobic corannulene moiety inserts into the lipid bilayer, leading to membrane permeabilization and cell death.

antibacterial_mechanism CCP Corannulene-Containing Peptide (CCP) Interaction Electrostatic Interaction CCP->Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Insertion Hydrophobic Insertion of Corannulene Bacterial_Membrane->Insertion Interaction->Bacterial_Membrane Disruption Membrane Disruption & Permeabilization Insertion->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Application Notes and Protocols for the Gas-Phase Chemistry of Buckybowls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buckybowls, also known as bowl-shaped aromatic hydrocarbons, are a fascinating class of molecules that can be considered fragments of fullerenes. Their curved polycyclic aromatic structure leads to unique chemical and physical properties that are of significant interest in materials science and drug development. Understanding the intrinsic properties of these molecules in the gas phase, free from solvent effects, is crucial for elucidating their fundamental reactivity and stability. This document provides an overview of the gas-phase chemistry of two representative buckybowls, corannulene (B50411) (C₂₀H₁₀) and sumanene (B50392) (C₂₁H₁₂), which serve as models for the broader class of molecules that may be referred to as "bowllanes."

These notes summarize key quantitative data, detail relevant experimental protocols for studying their gas-phase behavior, and provide visualizations of fragmentation pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data related to the gas-phase properties of corannulene and sumanene.

Table 1: Thermochemical and Physical Data for Corannulene and Sumanene

PropertyCorannulene (C₂₀H₁₀)Sumanene (C₂₁H₁₂)Reference(s)
Gas-Phase Heat of Formation (ΔfH°g,298) Not explicitly found in search resultsNot explicitly found in search results
First Ionization Energy (IE) 7.89 eV (vertical)Not explicitly found in search results[1]
Bowl Inversion Barrier ~11.5 kcal/mol~20.3 kcal/mol[2]
Dipole Moment ~2.1 DNot explicitly found in search results[3]

Table 2: Qualitative Fragmentation Data for the Corannulene Cation (C₂₀H₁₀⁺) from Collision-Induced Dissociation (CID)

ObservationDescriptionReference(s)
Preferred Cleavage C-H bond cleavage is favored over C-C bond cleavage.
Major Neutral Losses Elimination of (2C,2H), (2C,3H), and (2C,4H) fragments is significant.
Fragmentation Efficiency Enhanced fragmentation efficiency compared to planar PAHs like pyrene (B120774) and coronene.

Experimental Protocols

Detailed experimental protocols for studying the gas-phase chemistry of buckybowls are highly specific to the instrumentation used. The following sections provide generalized methodologies for key experiments based on literature precedents for similar aromatic hydrocarbons.

Protocol 1: Gas-Phase Ion Chemistry using Mass Spectrometry

This protocol outlines a general procedure for studying the fragmentation of buckybowl cations using collision-induced dissociation (CID) in a mass spectrometer.

1. Sample Introduction and Ionization:

  • Introduce the buckybowl sample (e.g., corannulene) into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated inlet system.
  • Ionize the sample molecules. Electron ionization (EI) is a common method for generating radical cations. The electron energy is typically set to 70 eV.

2. Mass Selection:

  • Isolate the parent molecular ion (e.g., C₂₀H₁₀⁺) using the mass selection capabilities of the instrument (e.g., a quadrupole or ion trap).

3. Collision-Induced Dissociation (CID):

  • Accelerate the selected parent ions into a collision cell filled with an inert gas (e.g., argon).
  • The collision energy can be varied to control the degree of fragmentation.
  • Collisions with the inert gas convert the ions' kinetic energy into internal energy, leading to fragmentation.

4. Fragment Ion Analysis:

  • Mass analyze the resulting fragment ions to obtain a CID mass spectrum.
  • The masses of the fragment ions provide information about the neutral fragments that have been lost.

5. Data Analysis:

  • Analyze the fragmentation pattern to deduce the fragmentation pathways. This involves identifying the sequence of neutral losses and the structures of the resulting fragment ions.

Protocol 2: Photoelectron Spectroscopy (PES) of Buckybowls

This protocol describes a general method for determining the ionization energies of buckybowls in the gas phase.

1. Sample Preparation and Introduction:

  • Place a small amount of the buckybowl sample in a sample holder that can be heated.
  • Introduce the sample into a high-vacuum chamber.
  • Heat the sample to generate a sufficient vapor pressure for analysis. For corannulene, temperatures around 75-200 °C have been used[1].

2. Photoionization:

  • Irradiate the gaseous sample with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

3. Electron Energy Analysis:

  • Measure the kinetic energy of the photoejected electrons using an electron energy analyzer.

4. Data Acquisition and Calibration:

  • Record the photoelectron spectrum, which is a plot of the number of electrons detected as a function of their kinetic energy.
  • Calibrate the energy scale using a known standard, such as argon or xenon[1].

5. Data Analysis:

  • The ionization energy (IE) is calculated using the equation: IE = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the photoelectrons.
  • The first peak in the spectrum corresponds to the first (lowest) ionization energy of the molecule.

Mandatory Visualization

Diagram 1: Fragmentation Pathway of Corannulene Cation

Fragmentation_Pathway parent Corannulene Cation (C₂₀H₁₀⁺) frag1 [C₂₀H₉]⁺ + H• parent->frag1 -H frag2 [C₁₈H₈]⁺ + C₂H₂ parent->frag2 -C₂H₂ frag3 [C₁₈H₇]⁺ + C₂H₃ parent->frag3 -C₂H₃ frag4 [C₁₈H₆]⁺ + C₂H₄ parent->frag4 -C₂H₄

Caption: Proposed fragmentation pathways of the corannulene cation based on CID experiments.

Diagram 2: Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_source Ion Source cluster_analyzer Mass Analyzer sample Sample Introduction ionization Electron Ionization sample->ionization selection Parent Ion Selection ionization->selection cid Collision-Induced Dissociation selection->cid detection Fragment Ion Detection cid->detection

Caption: A generalized workflow for the analysis of buckybowl fragmentation using mass spectrometry.

Diagram 3: Logical Relationship in Photoelectron Spectroscopy

PES_Logic photon Incident Photon (hν) molecule Gas-Phase Buckybowl Molecule photon->molecule photoelectron Photoelectron (e⁻) molecule->photoelectron cation Buckybowl Cation (M⁺) molecule->cation measurement Measure Kinetic Energy of Photoelectron (E_k) photoelectron->measurement calculation Calculate Ionization Energy (IE = hν - E_k) measurement->calculation

Caption: The logical process for determining ionization energy via photoelectron spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Bowlane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bowlane (tetracyclo[5.3.1.11,5.13,9]tridecane) is a hypothetical molecule, and as of the latest literature review, a complete multi-step synthesis has not been reported.[1] Its unique structure, featuring a pyramidal tetracoordinate carbon atom, presents significant synthetic challenges.[1] This guide provides troubleshooting advice and answers to frequently asked questions based on the anticipated difficulties in its synthesis, drawing parallels from the synthesis of other strained, bowl-shaped molecules ("buckybowls") like corannulene (B50411) and sumanene.

Frequently Asked Questions (FAQs)

Q1: What is Bowlane and why is its synthesis a challenge?

A1: Bowlane is a caged hydrocarbon with the IUPAC name tetracyclo[5.3.1.11,5.13,9]tridecane.[1][2] Its synthesis is a significant challenge primarily due to the immense strain energy associated with its compact, bowl-shaped structure and the presence of a highly unusual pyramidal tetracoordinate carbon atom.[1] Introducing this curvature and closing the cage are the main hurdles.[3]

Q2: What are the primary strategic challenges in a hypothetical synthesis of Bowlane?

A2: The key challenges in synthesizing Bowlane can be broken down into three main areas:

  • Precursor Synthesis: Constructing a suitable, likely complex and strained, precursor molecule with the correct connectivity of atoms.

  • Ring Closure/Cage Formation: Effecting the final ring-closing reaction(s) to form the bowl-shaped cage. This step is likely to be energetically unfavorable.

  • Purification and Characterization: Separating the target molecule from potentially numerous side products and unambiguously confirming its unique structure.

Q3: Are there any established methods for creating bowl-shaped molecules that could be applied to Bowlane?

A3: Yes, several strategies used for other "buckybowls" could be adapted. These include:

  • Flash Vacuum Pyrolysis (FVP): While often suffering from low yields, FVP is a common method for the final, high-energy cyclization step in the synthesis of molecules like corannulene.[4]

  • Solution-Phase Synthesis: More recent approaches have focused on solution-phase chemistry to achieve higher yields and better scalability. These often involve transition-metal-catalyzed C-H activation or other coupling reactions to form the final C-C bonds.[4][5]

  • Fold-in Approach: This strategy involves synthesizing a macrocyclic precursor that then "folds in" to form the bowl-shaped structure.[3]

Troubleshooting Guide

Stage 1: Precursor Synthesis
Problem Possible Cause Suggested Solution
Low yield of a key intermediate - Steric hindrance in coupling reactions.- Unfavorable reaction equilibrium.- Decomposition of strained intermediates.- Use less bulky protecting groups.- Employ high-dilution conditions to favor intramolecular reactions.- Optimize reaction temperature and time to minimize decomposition.
Difficulty in functionalizing the precursor at the correct positions - Poor regioselectivity in C-H activation or electrophilic aromatic substitution reactions.- Employ directing groups to guide the functionalization to the desired position.[2]- Explore alternative synthetic routes that build the carbon skeleton with the required functionality already in place.
Unstable precursor molecules - High ring strain in the precursor.- Design synthetic routes that introduce the majority of the strain in the final step.- Use milder reaction conditions and purification techniques (e.g., column chromatography at low temperatures).
Stage 2: Ring Closure and Cage Formation
Problem Possible Cause Suggested Solution
Failure of the final ring-closing reaction - High activation energy barrier due to strain.- Unfavorable thermodynamics of the cyclization.- If using FVP, optimize the temperature and pressure.- For solution-phase reactions, screen a wide range of catalysts and ligands (e.g., palladium, nickel complexes).- Consider photochemical cyclization as an alternative high-energy input method.
Formation of polymeric or oligomeric side products - Intermolecular reactions competing with the desired intramolecular cyclization.- Use high-dilution techniques to favor the intramolecular pathway.- Anchor the precursor to a solid support to enforce intramolecular cyclization.
Rearrangement of the carbon skeleton - Cationic or radical intermediates rearranging to more stable structures.- Choose reaction conditions that avoid the formation of such reactive intermediates.- Use precursors with less conformational flexibility.
Stage 3: Purification and Characterization
Problem Possible Cause Suggested Solution
Difficulty in separating Bowlane from starting material and byproducts - Similar polarities and boiling points of the components.- Use high-performance liquid chromatography (HPLC) with different stationary phases.- Attempt co-crystallization with a host molecule to selectively isolate the product.
Ambiguous characterization data - The unique structure of Bowlane may lead to complex NMR spectra.- Difficulty in obtaining crystals suitable for X-ray crystallography.- Utilize advanced NMR techniques (2D NMR, COSY, HSQC, HMBC) to assign all protons and carbons.- Perform high-resolution mass spectrometry to confirm the molecular formula.- Screen a wide range of solvents and conditions for crystallization.

Visualizations

Hypothetical Retrosynthetic Analysis of Bowlane

G bowlane Bowlane (Target Molecule) precursor1 Key Cage-Forming Precursor (e.g., Polycyclic system with strategically placed reactive groups) bowlane->precursor1 Final Ring Closure (e.g., C-H Activation, FVP) precursor2 Functionalized Polycyclic Aromatic Hydrocarbon (PAH) precursor1->precursor2 Introduction of Reactive Handles building_blocks Simpler Aromatic/Alicyclic Building Blocks precursor2->building_blocks Stepwise Annulation/ Coupling Reactions

Caption: A hypothetical retrosynthetic pathway for Bowlane.

Logical Flow of Challenges in Bowlane Synthesis

G cluster_challenges Core Synthetic Challenges cluster_solutions Potential Solutions & Strategies strain High Ring Strain - Energetically unfavorable conformations - Potential for rearrangements precursor_design Clever Precursor Design - Introduce strain late in the synthesis - Use of directing groups strain->precursor_design curvature Inducing Bowl Curvature - Overcoming planarity of sp2 systems - Final high-energy cyclization reaction_choice Advanced Methodologies - Flash Vacuum Pyrolysis (FVP) - Transition-metal catalysis - Photochemistry curvature->reaction_choice regioselectivity Regioselectivity - Functionalizing the correct positions - Avoiding side reactions regioselectivity->precursor_design purification Advanced Purification - HPLC - Co-crystallization reaction_choice->purification

Caption: Relationship between challenges and strategic solutions.

References

Improving the yield of Bowlane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Bowlane synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Bowlane synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My Bowlane synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields can stem from a variety of factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Reagent Quality: Impure starting materials or reagents can introduce side reactions or inhibit the desired transformation.

    • Solution: Ensure the purity of all reagents and starting materials. If necessary, purify them before use. Verify the concentration of any solutions used.[1]

  • Reaction Conditions: Non-optimal reaction conditions can significantly impact the yield.

    • Solution: Systematically vary key reaction parameters to find the optimal conditions. This can include temperature, reaction time, solvent, and catalyst concentration.

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider adding more of a limiting reagent or extending the reaction time.[3]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.

    • Solution: If you observe product decomposition, consider quenching the reaction earlier.[3] Ensure the workup procedure is performed promptly and at an appropriate temperature.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.

    • Solution: Be meticulous during the workup. Ensure all glassware used to transfer the product is thoroughly rinsed.[3] Optimize the purification method (e.g., column chromatography, recrystallization) to minimize losses.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Reagent and Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify and repeat Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions If pure Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Optimize_Conditions->Monitor_Reaction Scale_Up Consider Scale-Up Effects Optimize_Conditions->Scale_Up Monitor_Reaction->Optimize_Conditions If reaction stalls Workup_Purification Review Workup and Purification Procedures Monitor_Reaction->Workup_Purification If reaction goes to completion Side_Reactions Investigate Potential Side Reactions Workup_Purification->Side_Reactions If significant loss observed Consult Consult Literature or Senior Researcher Workup_Purification->Consult If yield improves Side_Reactions->Optimize_Conditions Scale_Up->Consult

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

The formation of side products is a common challenge in organic synthesis. Identifying the nature of these byproducts is the first step toward minimizing their formation.

Potential Causes and Solutions:

  • Competing Reaction Pathways: The reaction conditions may favor alternative reaction pathways.

    • Solution: Adjusting the reaction temperature, solvent polarity, or catalyst can often favor the desired reaction pathway.

  • Reactive Intermediates: The desired product or reaction intermediates may be reacting further to form byproducts.

    • Solution: Modifying the reaction time or quenching the reaction at an earlier stage can help to prevent the formation of these subsequent products.[3]

  • Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for side reactions.

    • Solution: Use highly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my Bowlane synthesis?

Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.[2] Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.

Q2: How do I choose the appropriate solvent for my reaction?

The choice of solvent can significantly influence the reaction rate and selectivity. The ideal solvent should:

  • Dissolve all reactants.

  • Be inert to the reaction conditions.

  • Have an appropriate boiling point for the desired reaction temperature.

  • Facilitate the desired reaction pathway.

It is often beneficial to screen a few different solvents to find the one that gives the best results.

Q3: My reaction works well on a small scale, but the yield decreases when I try to scale it up. What could be the issue?

Scaling up a reaction can introduce new challenges that are not apparent on a smaller scale.

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer and the formation of hot spots. This can be addressed by using a suitable reactor and ensuring efficient stirring.

  • Mixing: Inefficient mixing can lead to localized high concentrations of reagents, which can promote side reactions. Mechanical stirring is often necessary for larger-scale reactions.

  • Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. Dropwise addition may be necessary to control the reaction temperature and minimize side reactions.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterVariationEffect on YieldNotes
Temperature IncreaseMay increase reaction rate but can also promote side reactions and product decomposition.Find the optimal balance for selectivity and rate.
DecreaseMay improve selectivity and reduce side products but can slow down the reaction rate.
Concentration IncreaseCan increase the reaction rate.May also increase the rate of bimolecular side reactions.
DecreaseMay decrease the rate of side reactions.Can lead to a slower overall reaction rate.
Catalyst Loading IncreaseCan increase the reaction rate.High catalyst loading can sometimes lead to side reactions or be costly.
DecreaseMay improve selectivity.May result in an impractically slow reaction.
Reaction Time IncreaseCan lead to higher conversion of starting material.May also lead to the formation of degradation products if the product is unstable.
DecreaseCan minimize the formation of byproducts from product degradation.May result in incomplete conversion of the starting material.

Experimental Protocols

Protocol 1: General Procedure for a Hypothetical Bowlane Synthesis Step

This protocol provides a general framework. Specific quantities, temperatures, and reaction times will need to be optimized for the specific step in the Bowlane synthesis.

1. Reaction Setup:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
  • Assemble the reaction apparatus (e.g., round-bottom flask, condenser, dropping funnel) under an inert atmosphere (e.g., nitrogen or argon).
  • Add a magnetic stir bar to the reaction flask.

2. Reagent Addition:

  • Dissolve the starting material in an appropriate anhydrous solvent in the reaction flask.
  • If one of the reagents is a liquid, add it dropwise from the dropping funnel over a period of time to control the reaction rate and temperature.
  • If a reagent is a solid, it can be added in portions.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC or HPLC.
  • Continue the reaction until the starting material is consumed or the desired amount of product is formed.

4. Workup:

  • Once the reaction is complete, cool the reaction mixture to room temperature.
  • Quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
  • Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent.
  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filter.

5. Purification:

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

Hypothetical Bowlane Synthesis Pathway:

Bowlane_Synthesis_Pathway A Starting Material A B Intermediate B A->B Step 1: Reagents X, Solvent Y C Intermediate C B->C Step 2: Catalyst Z, Temp T1 Bowlane Bowlane (Final Product) C->Bowlane Step 3: Reagents W, Temp T2

Caption: Example of a hypothetical multi-step synthesis pathway for Bowlane.

References

Technical Support Center: Purification of Bowlane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Bowlane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Bowlane and its derivatives?

A1: The purification of Bowlane and its derivatives, which are non-aromatic polycyclic hydrocarbons, typically relies on standard organic chemistry techniques. The most common and effective methods include:

  • Column Chromatography: Particularly effective for separating Bowlane from byproducts with different polarities. Normal-phase chromatography using silica (B1680970) gel or alumina (B75360) is a common choice.[1][2][3]

  • Recrystallization: This technique is useful if a suitable solvent can be found in which Bowlane has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][5][6]

  • Sublimation: For derivatives of Bowlane that are sufficiently volatile, sublimation can be a highly effective method for obtaining very pure material, as it avoids the use of solvents.[7][8][9]

Q2: How do I choose the right solvent system for column chromatography of Bowlane?

A2: Choosing the right solvent system is crucial for a successful separation. A good starting point is to use a non-polar solvent and gradually increase the polarity. For non-polar compounds like Bowlane, a common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for Bowlane on a Thin Layer Chromatography (TLC) plate.

Q3: My Bowlane derivative seems to be an oil, making recrystallization difficult. What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. Here are a few troubleshooting steps:

  • Use a different solvent or solvent mixture: The solubility properties of your compound might be better suited to a different solvent system.

  • Lower the crystallization temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The small glass particles can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.

Q4: Can I use sublimation to purify all Bowlane derivatives?

A4: Sublimation is only effective for compounds that can transition directly from a solid to a gas phase at a reasonable temperature and pressure without decomposing.[7][8] Bowlane itself, being a relatively small and rigid hydrocarbon, may be a good candidate. However, derivatives with polar functional groups or higher molecular weights may have vapor pressures that are too low for practical sublimation.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (overlapping peaks) - Inappropriate solvent system (too polar or not polar enough).- Column overloaded with sample.- Column packed improperly (channels or cracks).- Optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed.
Compound Stuck on the Column - Solvent system is not polar enough to elute the compound.- Compound is reacting with the stationary phase (e.g., acidic silica gel).- Gradually increase the polarity of the eluent.- Use a different stationary phase (e.g., neutral alumina) or add a small amount of a modifier like triethylamine (B128534) to the eluent to neutralize an acidic stationary phase.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the column wet with solvent. Never let the solvent level fall below the top of the adsorbent.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration.- Try a different solvent in which the compound is less soluble.- Scratch the inside of the flask or add a seed crystal.
"Oiling Out" - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too quickly.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Perform a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities.
Low Recovery of Pure Compound - The compound has significant solubility in the cold solvent.- Crystals were not completely collected during filtration.- Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath for a longer period.- Ensure complete transfer of crystals to the filter funnel.- Wash the crystals with a minimal amount of ice-cold solvent.
Sublimation
Problem Possible Cause(s) Solution(s)
No Sublimate Forms - The temperature is too low.- The vacuum is not sufficient.- The compound has a very low vapor pressure.- Gradually increase the temperature of the heating bath.- Ensure all connections are airtight and the vacuum pump is functioning correctly.- This method may not be suitable for the compound. Consider chromatography or recrystallization.
Sublimate is Contaminated with Starting Material - "Bumping" of the solid starting material onto the cold finger.- The temperature is too high, causing impurities to sublime as well.- Ensure the starting material is a fine, dry powder.- Heat the sample slowly and evenly.- Lower the sublimation temperature.
Low Yield - Incomplete sublimation.- Loss of sublimate during collection.- Increase the sublimation time or temperature slightly.- Carefully scrape the purified crystals from the cold finger. Ensure the apparatus is at atmospheric pressure before dismantling to prevent blowing away the product.

Experimental Protocols

General Protocol for Flash Column Chromatography of a Bowlane Derivative
  • Slurry Preparation: In a beaker, mix silica gel with the chosen non-polar eluent (e.g., hexane) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude Bowlane derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to the top of the column to increase the flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified Bowlane derivative.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

General Protocol for Recrystallization of a Bowlane Derivative
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution: Place the crude Bowlane derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_purification Purification Workflow Crude Product Crude Product Choose Method Choose Method Crude Product->Choose Method Chromatography Chromatography Choose Method->Chromatography Impurities of different polarity Recrystallization Recrystallization Choose Method->Recrystallization Crystalline solid Sublimation Sublimation Choose Method->Sublimation Volatile solid Pure Product Pure Product Chromatography->Pure Product Recrystallization->Pure Product Sublimation->Pure Product

Caption: Decision workflow for selecting a primary purification technique for Bowlane derivatives.

troubleshooting_chromatography Start Start Problem Problem Start->Problem Cause1 Poor Separation Problem->Cause1 Overlapping Peaks Cause2 Compound Stuck Problem->Cause2 No Elution Cause3 Cracked Column Problem->Cause3 Dry Bed Solution1 Optimize Solvent Reduce Load Repack Column Cause1->Solution1 Solution2 Increase Polarity Change Stationary Phase Cause2->Solution2 Solution3 Keep Column Wet Cause3->Solution3 End End Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for common issues in column chromatography.

References

Technical Support Center: Synthesis of Tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane, a homolog of adamantane (B196018). The synthesis of such caged hydrocarbons often involves carbocation-mediated rearrangements, which can lead to a variety of side reactions and isomeric byproducts.

Troubleshooting Guide

Problem 1: Low yield of the desired tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane and formation of multiple isomeric products.

  • Question: My reaction is producing a complex mixture of products with low conversion to the target molecule. How can I improve the selectivity?

  • Answer: The formation of multiple isomers is a common issue in carbocation-mediated rearrangements, such as the synthesis of polycyclic alkanes. The stability of the carbocation intermediates plays a crucial role. High temperatures and strong acids can promote rearrangements to thermodynamically more stable isomers.[1] To improve selectivity, consider the following:

    • Lowering Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product over thermodynamically favored, rearranged isomers.

    • Choice of Lewis Acid: The strength of the Lewis acid catalyst can significantly influence the reaction pathway. A weaker Lewis acid may provide higher selectivity for the desired product by minimizing undesired rearrangements.

    • Precursor Purity: Ensure the starting material, often a polycyclic alcohol or halide, is of high purity. Impurities can initiate alternative reaction pathways.

Problem 2: The major product of my reaction is a contracted or expanded ring system, not the desired tridecane.

  • Question: Spectroscopic analysis (NMR, MS) of my main product suggests a different tetracyclic skeleton. What could be happening?

  • Answer: This is likely due to a Wagner-Meerwein rearrangement, a common occurrence in the synthesis of adamantane and its homologs.[1] Depending on the structure of the precursor and the reaction conditions, the carbocation intermediate can undergo a[1][2]-alkyl shift, leading to either ring contraction or expansion.[1]

    • Troubleshooting Steps:

      • Verify the Precursor Structure: Double-check the structure of your starting material to ensure it is the correct isomer for the desired rearrangement.

      • Modify Reaction Conditions: Altering the temperature and the catalyst can shift the equilibrium between different carbocation intermediates.[1] For instance, high temperatures may be required to drive the reaction towards the desired adamantane-like cage structure.[1]

      • Trapping Intermediates: In some cases, the addition of a trapping nucleophile can intercept a specific carbocation intermediate before it has a chance to rearrange further.[1]

Problem 3: The reaction is stalled, with a significant amount of unreacted starting material.

  • Question: My reaction is not going to completion, even after extended reaction times. What are the possible causes?

  • Answer: Incomplete conversion can be due to several factors:

    • Insufficient Catalyst Activity: The Lewis acid may be deactivated by impurities (e.g., water) in the solvent or starting material. Ensure all reagents and solvents are anhydrous.

    • Inadequate Temperature: Some rearrangements require a significant activation energy. A modest increase in temperature might be necessary to drive the reaction to completion.

    • Reversibility of the Reaction: The rearrangement may be a reversible process.[1] If the desired product is not significantly more stable than the starting material under the reaction conditions, an equilibrium mixture will be obtained.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in the synthesis of tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane?

    • A1: The most prevalent side reactions are carbocation rearrangements, leading to the formation of various structural isomers.[1][2] These rearrangements are driven by the pursuit of a more stable carbocation intermediate. Other potential side reactions include elimination reactions, leading to unsaturated products, and fragmentation of the carbon skeleton under harsh conditions.

  • Q2: How does the choice of precursor affect the outcome of the synthesis?

    • A2: The structure of the starting material is critical. The initial carbocation formed dictates the subsequent rearrangement cascade. The stereochemistry and connectivity of the precursor will determine the feasibility of the desired bond migrations to form the tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane skeleton.

  • Q3: What analytical techniques are best suited for characterizing the products and byproducts?

    • A3: A combination of techniques is recommended:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers based on their mass-to-charge ratio and fragmentation patterns.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure and connectivity of the carbon skeleton.

      • X-ray Crystallography: For unambiguous structure determination if a crystalline product can be obtained.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

ParameterCondition ACondition BCondition C
Catalyst AlCl₃ (strong)ZrCl₄ (moderate)SnCl₄ (mild)
Temperature 100 °C50 °C25 °C
Yield of Desired Product LowModerateHigh
Isomeric Byproducts HighModerateLow
Unreacted Starting Material LowModerateHigh

Experimental Protocols

General Protocol for Acid-Catalyzed Isomerization to Tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane

This protocol is a general guideline and may require optimization for specific precursors.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure the solvent (e.g., dichloromethane, carbon disulfide) is anhydrous.

    • The chosen Lewis acid catalyst should be handled in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • Dissolve the polycyclic precursor (e.g., an alcohol or halide) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

    • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Catalyst Addition:

    • Slowly add the Lewis acid catalyst to the stirred solution. The addition should be done portion-wise to control any exotherm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding ice-cold water or a saturated aqueous solution of a suitable salt (e.g., NH₄Cl).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or by sublimation to isolate the desired tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane.

Visualizations

Troubleshooting_Workflow Start Low Yield or Unexpected Products CheckPurity Verify Purity of Starting Material Start->CheckPurity AnalyzeByproducts Characterize Side Products (GC-MS, NMR) Start->AnalyzeByproducts IsomerFormation Isomeric Products Detected? AnalyzeByproducts->IsomerFormation IncompleteReaction High Amount of Starting Material? AnalyzeByproducts->IncompleteReaction IsomerFormation->IncompleteReaction No OptimizeTemp Adjust Reaction Temperature IsomerFormation->OptimizeTemp Yes IncompleteReaction->IsomerFormation No CheckAnhydrous Ensure Anhydrous Conditions IncompleteReaction->CheckAnhydrous Yes OptimizeCatalyst Screen Different Lewis Acids OptimizeTemp->OptimizeCatalyst Success Improved Yield and Purity OptimizeCatalyst->Success IncreaseTime Increase Reaction Time CheckAnhydrous->IncreaseTime IncreaseTime->Success

Caption: Troubleshooting workflow for low yield and side product formation.

Reaction_Pathway Precursor Precursor (e.g., Polycyclic Alcohol) Carbocation1 Initial Carbocation Precursor->Carbocation1 + Lewis Acid DesiredProduct Tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane Carbocation1->DesiredProduct Desired Pathway Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Rearranged Carbocation (More Stable) Rearrangement->Carbocation2 SideProduct Isomeric Side Product (e.g., Contracted Ring) Carbocation2->SideProduct Side Reaction

Caption: Reaction pathway showing the formation of the desired product and an isomeric side product.

References

Technical Support Center: Optimizing Sumanene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of bowl-shaped aromatic molecules, with a focus on sumanene (B50392). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is sumanene and why is it of interest for functionalization?

Sumanene is a bowl-shaped polycyclic aromatic hydrocarbon (C₂₁H₁₂) that can be considered a fragment of fullerene (C₆₀).[1][2] Its unique three-dimensional structure, featuring both aromatic and benzylic positions, makes it a fascinating building block for novel materials and therapeutics.[1][2] The benzylic positions, in particular, offer avenues for further functionalization to create new bowl-shaped species.[1]

Q2: What are the primary sites for sumanene functionalization?

Sumanene offers three main sites for functionalization:

  • Benzylic Positions: These positions are advantageous for creating new bowl-shaped species through reactions involving radicals, cations, anions, or carbenes.[1]

  • Aromatic Positions: The aromatic skeleton can be modified, for example, through electrophilic aromatic substitution (SEAr) reactions.[3]

  • Internal (Convex) Carbons: While less common, functionalization at the internal convex face of the bowl has been reported, leading to novel tethered sumanene derivatives.[4]

Q3: What are some established methods for functionalizing sumanene at the aromatic position?

Researchers have successfully employed several methods for aromatic functionalization, including:

  • Electrophilic Aromatic Substitution (SEAr): This is a well-established method for modifying the aromatic core of sumanene.[3]

  • Sonogashira Cross-Coupling: This reaction introduces an acetylene (B1199291) linkage to the aromatic skeleton, although it has been less explored.[3]

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This efficient reaction has been used to synthesize 1,2,3-triazole containing monoferrocenylsumanene, demonstrating its utility in modifying the aromatic position under mild conditions.[3]

Troubleshooting Guides

Issue 1: Low Yields in Sumanene Synthesis

Problem: Achieving a satisfactory yield of the sumanene scaffold can be challenging due to the high strain energy of the bowl-shaped structure.

Possible Causes & Solutions:

CauseRecommended Solution
High-Energy Final Step: Attempting to form the bowl in a single, high-energy step, such as flash vacuum pyrolysis of a planar precursor, is often unsuccessful and can lead to undesired side products.[1]Strategy: Employ a synthetic route that constructs the three-dimensional framework first using sp³-hybridized carbons, followed by oxidative aromatization to yield the final π-conjugated structure. This approach avoids a high-energy final cyclization step.[1]
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions is critical for key steps like the alkene-bridge exchange in certain synthetic routes.Optimization: For the Ru-catalyzed tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) reaction to form the hexahydrosumanene intermediate, carefully screen catalysts and optimize reaction parameters such as temperature and ethylene (B1197577) pressure. For example, using Cl₂(PCy₃)₂Ru=CHPh (Grubbs' first-generation catalyst) has been shown to be effective.[1]
Issue 2: Difficulty with Aromatic Functionalization

Problem: Introducing functional groups onto the aromatic rings of sumanene can be challenging, with potential for low yields or lack of selectivity.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Reaction Conditions: Traditional electrophilic aromatic substitution reactions may require harsh conditions that can lead to decomposition or multiple substitutions.Milder Alternatives: Explore milder, more selective methods like the Sonogashira cross-coupling or "click chemistry" (CuAAC). These reactions have been shown to proceed efficiently under mild conditions for the modification of sumanene at the aromatic position.[3]
Poor Solubility of Sumanene Derivatives: The starting material or intermediates may have poor solubility in common organic solvents, hindering reactivity.Solvent Screening: Systematically screen a range of solvents to find one that provides adequate solubility for your specific sumanene derivative and reagents.

Experimental Workflow & Logic

The following diagrams illustrate key decision-making processes and workflows in sumanene synthesis and functionalization.

Sumanene_Synthesis_Workflow start Start: Norbornadiene trimerization Organocopper-mediated Trimerization start->trimerization syn_anti syn- and anti- Benzotris(norbornadiene)s trimerization->syn_anti rom_rcm Ru-catalyzed TANDEM ROM-RCM syn_anti->rom_rcm hexahydro Hexahydrosumanene rom_rcm->hexahydro oxidation Oxidation with DDQ hexahydro->oxidation sumanene Sumanene oxidation->sumanene

Caption: Synthetic workflow for sumanene from norbornadiene.

Aromatic_Functionalization_Troubleshooting start Goal: Aromatic Functionalization low_yield Low Yield or Decomposition? start->low_yield harsh_conditions Investigate Reaction Conditions low_yield->harsh_conditions Yes success Successful Functionalization low_yield->success No milder_methods Explore Milder Methods (e.g., Click Chemistry, Sonogashira Coupling) harsh_conditions->milder_methods milder_methods->success

Caption: Troubleshooting logic for aromatic functionalization of sumanene.

Key Experimental Protocols

Synthesis of Sumanene from Norbornadiene

This protocol is based on the synthesis reported by Sakurai et al.

  • Trimerization of Norbornadiene: Commercially available norbornadiene is trimerized using a modified organocopper-mediated cyclization to yield syn- and anti-benzotris(norbornadiene)s.[1]

  • Tandem ROM-RCM Reaction: The syn-isomer is treated with 10 mol% of Cl₂(PCy₃)₂Ru=CHPh in toluene (B28343) at 0°C, followed by reaction at room temperature under an atmosphere of ethylene. This tandem ring-opening metathesis and ring-closing metathesis reaction yields hexahydrosumanene.[1]

  • Oxidation to Sumanene: The final step involves the oxidation of hexahydrosumanene with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford sumanene.[1]

Aromatic Functionalization via Click Chemistry

This provides a general workflow for introducing a triazole linkage at the aromatic position.

  • Synthesis of 2-Ethynylsumanene: An acetylene group is introduced at the aromatic position, for example, starting from 2-iodosumanene.[3]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 2-ethynylsumanene is reacted with an appropriate azide-containing compound in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-substituted sumanene derivative. This reaction is typically carried out under mild conditions.[3]

References

Technical Support Center: Overcoming Solubility Issues in Bowlane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during Bowlane reactions. Bowlane reactions involve the synthesis and functionalization of bowl-shaped polycyclic aromatic hydrocarbons (PAHs), often referred to as "buckybowls," such as corannulene (B50411) and sumanene. The inherent planarity and extensive π-conjugation of these molecules can lead to poor solubility in common organic solvents, posing a significant hurdle in their synthesis, purification, and application.

Frequently Asked Questions (FAQs)

Q1: Why are Bowlane substrates often poorly soluble?

The poor solubility of Bowlane substrates, like other large PAHs, stems from strong intermolecular π-π stacking interactions.[1] These interactions cause the molecules to aggregate in solution, making them difficult to dissolve. The rigid and planar nature of the aromatic core contributes to efficient packing in the solid state, further reducing solubility.[1]

Q2: What are the common signs of solubility issues in my Bowlane reaction?

Common indicators of solubility problems include:

  • Incomplete dissolution of starting materials: The solid reactant does not fully dissolve in the chosen solvent, even with heating or stirring.

  • Precipitation of intermediates or products: The desired compound crashes out of the solution during the reaction or upon cooling.

  • Low reaction yields: Poor solubility can lead to slow or incomplete reactions, resulting in lower yields of the desired product.

  • Difficulty in purification: Insolubility can make chromatographic purification challenging, leading to product loss.

Q3: What general strategies can I employ to improve the solubility of my Bowlane compounds?

Several strategies can be used to enhance the solubility of Bowlane derivatives:[2]

  • Solvent Optimization: Selecting an appropriate solvent or a mixture of co-solvents is the first and most critical step.

  • Temperature Adjustment: Increasing the reaction temperature can often improve the solubility of the reactants.

  • Substrate Modification: Introducing solubilizing groups onto the Bowlane core can significantly enhance solubility.

  • Use of Additives: Employing surfactants or other solubilizing agents can help to break up aggregates and improve dissolution.

Troubleshooting Guides

Issue 1: Starting material is insoluble in the reaction solvent.

Troubleshooting Steps:

  • Solvent Screening: Consult solvent polarity charts and consider solvents with similar polarity to your Bowlane substrate. Common solvents for PAHs include toluene (B28343), xylenes, chlorobenzene, dichlorobenzene, and tetrahydrofuran (B95107) (THF).[3] A small-scale solubility test with various solvents is highly recommended.

  • Increase Temperature: Gently heat the reaction mixture. Many organic compounds exhibit increased solubility at higher temperatures.[4][5] However, be mindful of the thermal stability of your reactants and products.

  • Use of Co-solvents: Adding a co-solvent can modify the polarity of the reaction medium and improve solubility. For example, a mixture of a non-polar solvent like toluene with a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be effective.[6]

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and facilitate dissolution.

Issue 2: Product precipitates from the reaction mixture.

Troubleshooting Steps:

  • Hot Filtration: If the product is soluble at higher temperatures, perform a hot filtration to remove any insoluble impurities and then allow the solution to cool slowly to obtain purer crystals.

  • Solvent Mixture Modification: If the product precipitates upon cooling, consider using a solvent system in which the product has a slightly higher solubility at room temperature. This might involve adding a small amount of a better solvent.

  • Dilution: Increasing the total volume of the solvent can sometimes prevent precipitation by keeping the product concentration below its solubility limit.

Data Presentation: Solvent Properties for Bowlane Reactions

The choice of solvent is a critical first step in addressing solubility issues. The following table summarizes the properties of common organic solvents that can be considered for Bowlane reactions.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)PolarityNotes
TolueneC₇H₈1112.38Non-polarGood for dissolving non-polar PAHs.
o-XyleneC₈H₁₀1442.57Non-polarHigher boiling point than toluene, allowing for higher reaction temperatures.
ChlorobenzeneC₆H₅Cl1325.62Polar aproticCan be a better solvent for more functionalized, polar Bowlane derivatives.[3]
1,2-DichlorobenzeneC₆H₄Cl₂1809.93Polar aproticHigh boiling point, effective for many PAHs.[3]
Tetrahydrofuran (THF)C₄H₈O667.6Polar aproticA versatile solvent, but its low boiling point may limit reaction temperatures.
Dichloromethane (DCM)CH₂Cl₂409.08Polar aproticOften used for chromatography and reactions at or below room temperature.[6]
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar aproticA highly polar solvent that can dissolve a wide range of organic compounds.[6]
DioxaneC₄H₈O₂1012.21Non-polarCan be used in mixtures with water for certain reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • To a small vial, add approximately 1-2 mg of the Bowlane compound.

  • Add 0.5 mL of the chosen solvent.

  • Stir the mixture vigorously at room temperature for 5 minutes.

  • Observe for complete dissolution.

  • If the compound is not fully dissolved, heat the vial gently in a water bath to the boiling point of the solvent.

  • Observe for dissolution at elevated temperature.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" at both room temperature and the boiling point of the solvent.

Protocol 2: Substrate Modification via Sulfoniumization to Enhance Solubility

This protocol is a general representation of a method to introduce charged, solubilizing groups onto a PAH core, which has been shown to improve solubility in both organic and aqueous media.[1]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Bowlane substrate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Add a diaryl sulfoxide reagent substituted with solubilizing groups (e.g., triethylene glycol ethers) and an activating agent (e.g., a strong acid or anhydride).

  • Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate) for a specified time (typically several hours to overnight).

  • Work-up: After the reaction is complete, quench the reaction mixture with an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting sulfonium (B1226848) salt can then be purified by recrystallization or chromatography. The introduction of the charged sulfonium group significantly enhances the solubility of the PAH core.[1]

Mandatory Visualization

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Troubleshooting Strategies cluster_solvent Solvent Optimization Details cluster_modification Substrate Modification Details cluster_outcome Desired Outcome Problem Poor Solubility of Bowlane Substrate Solvent Solvent Optimization Problem->Solvent Temp Temperature Adjustment Problem->Temp Modification Substrate Modification Problem->Modification Additives Use of Additives Problem->Additives Screening Screen Solvents (Toluene, Xylenes, DCM, etc.) Solvent->Screening Cosolvent Use Co-solvents (e.g., Toluene/DMF) Solvent->Cosolvent Outcome Successful Bowlane Reaction (Improved Yield & Purity) Temp->Outcome Functionalization Introduce Solubilizing Groups (e.g., -SO3H, -PEG, -R4N+) Modification->Functionalization Copolymerization Copolymerize with Soluble Monomers Modification->Copolymerization Additives->Outcome Screening->Outcome Cosolvent->Outcome Functionalization->Outcome Copolymerization->Outcome

Caption: A workflow diagram illustrating strategies to overcome solubility issues in Bowlane reactions.

References

Technical Support Center: Scaling Up Buckybowl Synthesis for Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Bowlane" is not found in the scientific literature. This guide assumes the user is referring to "buckybowls," a class of bowl-shaped polycyclic aromatic hydrocarbons that are precursors and fragments of fullerenes, with significant potential in material science.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and application of buckybowls.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing buckybowls?

A1: The main synthetic strategies for buckybowls include:

  • Flash Vacuum Pyrolysis (FVP): This high-temperature, gas-phase method is a common technique for creating the strained, curved structure of buckybowls from planar aromatic precursors.[1] While effective, it can result in moderate to low yields.[2]

  • Solution-Phase Synthesis ("Wet" Chemistry): These methods involve multi-step reactions in solution and can offer higher yields for certain buckybowls, like corannulene (B50411), with some protocols reporting yields over 80%.[2] However, yields can decrease dramatically for more strained bowl structures.[2]

  • Mechanochemical Synthesis: This solid-state method, often using ball milling, has shown promise for the gram-scale synthesis of corannulene, making it a viable option for scaling up.[3]

Q2: What are the main challenges in scaling up buckybowl synthesis?

A2: Scaling up buckybowl synthesis presents several challenges:

  • Low Yields: Many synthetic routes, especially FVP, suffer from low yields, making it difficult to produce large quantities of material.[2][4]

  • Purification: The crude product of buckybowl synthesis is often a complex mixture requiring extensive purification, which can be a bottleneck in a large-scale process. The separation of chiral buckybowls is particularly challenging.[1]

  • Precursor Availability: The synthesis of the precursors for methods like FVP can be complex and expensive, limiting the overall scalability.

  • Specialized Equipment: FVP requires specialized high-temperature and high-vacuum equipment, which may not be readily available for large-scale production.[5][6]

Q3: What are the key material applications of buckybowls?

A3: Buckybowls have several promising applications in materials science due to their unique curved structure and electronic properties:

  • Organic Electronics: They can be used as organic semiconductors in devices like organic field-effect transistors (OFETs).[4]

  • Host-Guest Chemistry: Their concave surface makes them excellent hosts for fullerene molecules, forming highly ordered host-guest systems.[4][7]

  • Chiral Materials: Enantioenriched chiral buckybowls are promising for applications in chiral catalysis, sensing, and separation sciences.[1]

  • Nanocarbon Synthesis: They serve as molecular seeds or templates for the synthesis of carbon nanotubes and other nanostructures.

Troubleshooting Guides

Synthesis Troubleshooting

Q: My Flash Vacuum Pyrolysis (FVP) reaction is resulting in a very low yield of the desired buckybowl. What are the potential causes and solutions?

A: Low yields in FVP can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Temperature: The pyrolysis temperature is a critical parameter. If the temperature is too low, the precursor may not react completely. If it's too high, it could lead to decomposition and the formation of intractable products.

    • Solution: Optimize the temperature by running a series of small-scale reactions at different temperatures to find the optimal balance between precursor conversion and product stability.

  • Incorrect Residence Time: The time the precursor spends in the hot zone is crucial.[5] Too short a residence time leads to incomplete reaction, while too long a time can cause product degradation.

    • Solution: Adjust the flow rate of the carrier gas (if used) or the rate of sublimation of the precursor to control the residence time. Very low-pressure pyrolysis techniques can offer precise control over contact times.[8]

  • Precursor Volatility: The precursor must be sufficiently volatile to enter the gas phase under vacuum without decomposing.

    • Solution: Ensure the precursor sublimation temperature is appropriate for your FVP setup. For non-volatile compounds, consider solution-spray or falling-solid FVP techniques.[9]

  • Inefficient Trapping: The product must be cooled rapidly after exiting the hot zone to prevent decomposition or secondary reactions.

    • Solution: Ensure your cold trap is functioning correctly and is at a sufficiently low temperature (e.g., liquid nitrogen) to efficiently condense the product.

Q: In my solution-phase synthesis, I am observing a significant amount of side products and incomplete cyclization. What should I investigate?

A: Solution-phase syntheses of buckybowls often involve complex cyclization steps that can be sensitive to reaction conditions.

  • Reagent Purity: Impurities in solvents or reagents can interfere with the reaction, particularly in catalytic steps.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.

  • Reaction Concentration: The concentration of the reactants can influence the outcome of intramolecular versus intermolecular reactions.

    • Solution: For cyclization reactions, high-dilution conditions are often necessary to favor the desired intramolecular process. Experiment with different concentrations to find the optimal conditions.

  • Catalyst Activity: In catalyst-driven reactions (e.g., Scholl oxidation or palladium-catalyzed C-H activation), the catalyst's activity is paramount.[10]

    • Solution: Ensure the catalyst is fresh and active. Consider screening different catalysts or ligands to improve the reaction's efficiency and selectivity.

  • Reaction Time and Temperature: These parameters must be carefully optimized. Insufficient time or temperature may lead to incomplete reaction, while excessive conditions could promote side reactions.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Perform temperature optimization studies.

Purification Troubleshooting

Q: I am struggling to separate my target buckybowl from closely related impurities and starting materials. What purification strategies can I employ?

A: Purifying buckybowls can be challenging due to their similar polarities and potential for aggregation.

  • Chromatography Optimization: Standard column chromatography may not be sufficient.

    • Solution:

      • Stationary Phase: Experiment with different stationary phases, such as silica (B1680970) gel, alumina, or specialized carbon-based materials.

      • Mobile Phase: A careful screening of solvent systems is crucial. A gradient elution might be necessary to separate compounds with similar retention factors.

      • HPLC: High-performance liquid chromatography (HPLC) with a suitable column (e.g., a Buckyprep column) can provide much higher resolution for separating buckybowl isomers and homologs.

  • Recrystallization: This can be an effective method if a suitable solvent system can be found.

    • Solution: Screen a wide range of solvents and solvent mixtures to find conditions where the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Derivatization: For chiral buckybowls that are difficult to separate, derivatization can be a powerful tool.[1]

    • Solution: React the racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by standard chromatography. The chiral auxiliary can be cleaved in a subsequent step to yield the enantiopure buckybowls.

Data Presentation

Table 1: Comparison of Buckybowl Synthesis Methods

Synthesis MethodTypical YieldsScalabilityKey AdvantagesKey Disadvantages
Flash Vacuum Pyrolysis (FVP) Low to Moderate (e.g., ~10-40%)DifficultAccess to highly strained bowlsRequires specialized equipment, often low yields
Solution-Phase Synthesis Moderate to High (up to >80% for some)[2]ModerateMilder conditions, better selectivityMulti-step, can be complex, yields drop for strained bowls[2]
Mechanochemical Synthesis High (e.g., ~90% for corannulene)[3]Good (gram-scale demonstrated)[3]Solvent-free, simple, scalableLimited to specific buckybowls so far

Experimental Protocols

Protocol 1: General Procedure for Flash Vacuum Pyrolysis (FVP)

Objective: To synthesize a buckybowl from a planar polycyclic aromatic hydrocarbon precursor.

Apparatus: A standard FVP setup consists of a sublimation chamber for the precursor, a heated quartz tube (pyrolysis zone), a vacuum pump capable of reaching high vacuum (e.g., 10⁻⁶ mbar), and a cold trap (e.g., a cold finger cooled with liquid nitrogen).[6]

Methodology:

  • Preparation: The FVP apparatus must be clean, dry, and assembled to be vacuum-tight.

  • Precursor Loading: Place the precursor in the sublimation chamber.

  • Evacuation: Evacuate the system to the desired pressure.

  • Heating: Heat the pyrolysis zone to the optimized temperature (typically between 600-1100 °C).

  • Sublimation: Gently heat the sublimation chamber to allow the precursor to sublime and be drawn through the hot zone. The rate of sublimation should be controlled to maintain a steady, low pressure.

  • Pyrolysis: The precursor undergoes unimolecular rearrangement or fragmentation in the hot zone to form the buckybowl.[5]

  • Collection: The product exits the hot zone and is rapidly condensed on the liquid nitrogen-cooled cold finger.

  • Workup: Once the reaction is complete, turn off the heaters and allow the system to cool. Bring the system back to atmospheric pressure and carefully collect the crude product from the cold finger.

  • Purification: Purify the crude product using column chromatography or HPLC.

Protocol 2: Solution-Phase Synthesis of a Corannulene Derivative (Illustrative)

Objective: To synthesize a corannulene derivative via a multi-step solution-phase route. This protocol is a generalized representation based on common strategies.

Methodology:

  • Precursor Synthesis: Synthesize a suitable precursor, often a fluoranthene (B47539) derivative, through standard organic reactions (e.g., Suzuki or Stille coupling, Wittig reactions).

  • Cyclodehydrogenation (Scholl Reaction):

    • Dissolve the precursor in an inert, dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Cool the solution in an ice bath.

    • Add a Lewis acid (e.g., FeCl₃) or an oxidizing agent (e.g., DDQ with a strong acid like TfOH) portion-wise.[10]

    • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Extraction:

    • Once the reaction is complete, quench it by slowly adding methanol (B129727) or water.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure corannulene derivative.

Mandatory Visualization

experimental_workflow cluster_fvp Flash Vacuum Pyrolysis (FVP) Workflow cluster_solution Solution-Phase Synthesis Workflow Precursor Precursor Loading Evacuation System Evacuation (High Vacuum) Precursor->Evacuation Pyrolysis Pyrolysis (600-1100 °C) Evacuation->Pyrolysis Trapping Product Trapping (Liquid N2) Pyrolysis->Trapping Purification_FVP Purification (Chromatography) Trapping->Purification_FVP Final_Product_FVP Pure Buckybowl Purification_FVP->Final_Product_FVP Precursor_Synth Precursor Synthesis Cyclization Cyclization Reaction (e.g., Scholl Reaction) Precursor_Synth->Cyclization Workup Quenching & Extraction Cyclization->Workup Purification_Sol Purification (Chromatography) Workup->Purification_Sol Final_Product_Sol Pure Buckybowl Purification_Sol->Final_Product_Sol

Caption: General experimental workflows for FVP and solution-phase buckybowl synthesis.

troubleshooting_fvp start Low Yield in FVP temp_check Is Temperature Optimized? start->temp_check time_check Is Residence Time Correct? temp_check->time_check Yes optimize_temp Action: Perform Temperature Screen temp_check->optimize_temp No trap_check Is Trapping Efficient? time_check->trap_check Yes adjust_flow Action: Adjust Flow Rate or Sublimation Rate time_check->adjust_flow No check_trap Action: Verify Cold Trap Function & Temp trap_check->check_trap No end Yield Improved trap_check->end Yes optimize_temp->time_check adjust_flow->trap_check check_trap->end

Caption: Troubleshooting logic for low yields in Flash Vacuum Pyrolysis (FVP).

References

Technical Support Center: Spectroscopic Analysis of Rigid Cage Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rigid cage compounds. The content is structured to address specific issues encountered during NMR, Mass Spectrometry, and X-ray Crystallography analyses.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of cage compounds, but their unique properties—such as high symmetry, potential for low solubility, and guest-host interactions—can introduce challenges.

Frequently Asked Questions (NMR)

Q1: Why does my ¹H NMR spectrum for a highly symmetric cage compound (e.g., adamantane (B196018), cucurbituril) show very few, simple peaks?

A1: High symmetry is a hallmark of many rigid cage compounds.[1] Molecules with high symmetry will have many chemically equivalent protons, leading to a smaller number of signals in the NMR spectrum. For example, adamantane, despite having 16 protons, shows only two signals in its proton NMR spectrum due to its Td symmetry. This is an intrinsic property of the molecule and indicates a successful synthesis of the desired symmetric structure.

Q2: My NMR spectrum has very broad peaks. What are the common causes and solutions?

A2: Peak broadening can be caused by several factors.[2]

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step. For difficult samples, using a gradient-assisted shimming routine (topshim) is recommended.[3]

  • Low Solubility/Aggregation: Rigid cage compounds can have poor solubility, leading to aggregation. Aggregated molecules tumble slowly in solution, causing broad peaks. Try using a different solvent, slightly warming the sample (if the compound is stable), or decreasing the concentration.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of silica (B1680970) or celite, or adding a chelating agent like EDTA if appropriate.

  • Intermediate Chemical Exchange: If the cage compound is involved in a dynamic process (e.g., guest exchange, conformational change) on the NMR timescale, it can lead to broad peaks. Try acquiring the spectrum at different temperatures. Cooling the sample may slow the exchange enough to resolve separate signals, while heating may cause coalescence into a sharp, averaged signal.[4]

Q3: The peaks in my spectrum are overlapping, making interpretation impossible. What can I do?

A3: Overlapping signals are a common problem.[2]

  • Change NMR Solvent: Using a solvent with a different magnetic susceptibility can alter the chemical shifts of your signals. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d₃, which can resolve overlapping peaks.[2]

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially separating overlapping multiplets.

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons even in crowded regions. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their attached carbons, using the typically larger chemical shift dispersion of ¹³C to resolve proton signals.

Q4: I see unexpected peaks in my spectrum. How can I identify the source?

A4: Unexpected peaks usually originate from solvents, water, or other contaminants.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be retained by compounds.[2] Creating a table of common solvent impurities and their chemical shifts is a useful reference.

  • Water: NMR solvents can absorb atmospheric moisture.[2] A broad peak around 1.5-2.5 ppm in CDCl₃ or ~4.7 ppm in D₂O often indicates water.

  • Internal Reference Interaction: For host-guest studies with cucurbiturils in D₂O, standard internal references like DSS or TSP can form inclusion complexes with the host, causing their reference signal to shift.[5] In such cases, using an external reference is recommended.[5]

Troubleshooting Workflow: Poor NMR Spectral Quality

G Troubleshooting Poor NMR Spectral Quality Start Start: Poor Spectrum (Broad/Overlapping Peaks) CheckShims Is shimming optimal? Start->CheckShims ReShim Re-run automated shimming (topshim) CheckShims->ReShim No CheckConcentration Is sample concentration too high or too low? CheckShims->CheckConcentration Yes ReShim->CheckConcentration AdjustConcentration Adjust concentration and re-acquire CheckConcentration->AdjustConcentration Yes CheckSolvent Are peaks overlapping? CheckConcentration->CheckSolvent No AdjustConcentration->CheckSolvent ChangeSolvent Acquire spectrum in a different solvent (e.g., C₆D₆) CheckSolvent->ChangeSolvent Yes CheckTemp Suspect dynamic process? CheckSolvent->CheckTemp No Final Spectrum Improved ChangeSolvent->Final VT_NMR Run Variable Temperature (VT) NMR experiment CheckTemp->VT_NMR Yes CheckTemp->Final No VT_NMR->Final

Caption: A decision tree for troubleshooting common NMR issues.

Quantitative Data: Common NMR Solvent Impurities
Solvent (Deuterated)Impurity¹H Chemical Shift (ppm)Multiplicity
Chloroform-d (CDCl₃)Chloroform (CHCl₃)7.26s
Water (H₂O)1.56s (broad)
Acetone-d₆Acetone-d₅2.05quintet
Water (H₂O)2.84s (broad)
DMSO-d₆DMSO-d₅2.50quintet
Water (H₂O)3.33s (broad)
Benzene-d₆Benzene-d₅7.16s
Water (H₂O)0.40s (broad)
Deuterium (B1214612) Oxide (D₂O)Water (HDO)4.79s
Experimental Protocol: D₂O Exchange for Labile Protons

This experiment is used to confirm the presence of exchangeable protons, such as -OH or -NH, which are common in functionalized cage compounds.

Objective: To identify labile protons by exchanging them with deuterium.

Methodology:

  • Initial Spectrum: Dissolve the cage compound in a suitable non-protic deuterated solvent (e.g., CDCl₃, acetone-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Potential Peaks: Note the chemical shift, integration, and multiplicity of any peaks suspected to be from -OH or -NH protons.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube containing the sample.

  • Shake Vigorously: Cap the tube securely and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[2]

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the second spectrum to the first. The peak corresponding to the labile proton should have disappeared or significantly decreased in intensity.[2]

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of cage compounds. However, their rigidity and stability can influence ionization and fragmentation behavior.

Frequently Asked Questions (MS)

Q1: I don't see the molecular ion peak (M⁺) for my rigid cage compound. Why?

A1: The absence of a molecular ion peak can occur for several reasons.

  • Ionization Method: Electron Impact (EI) ionization can be too harsh for some molecules, causing extensive fragmentation and a weak or absent molecular ion.[6] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Compound Instability: Although cage compounds are generally rigid, certain functional groups may be labile and fragment easily upon ionization.

  • High Molecular Weight: For very large cage structures or assemblies, the molecular ion may be outside the mass range of the instrument or have a very low abundance.

Q2: The fragmentation pattern of my cage compound is very simple, with few major fragments. Is this normal?

A2: Yes, this is common for rigid cage compounds. The stable, interconnected ring systems of molecules like adamantane or fullerenes are resistant to fragmentation.[6] The energy from ionization is distributed throughout the rigid structure, making it less likely for specific bonds to break. When fragmentation does occur, it often involves the loss of substituent groups attached to the cage rather than the breakup of the cage itself.[7][8]

Q3: My mass spectrum shows a peak at M+1. What is it?

A3: The M+1 peak is primarily due to the natural abundance of the ¹³C isotope (approximately 1.1%). For a compound with 'n' carbon atoms, the intensity of the M+1 peak relative to the M⁺ peak will be roughly n × 1.1%. This can be a useful tool for confirming the number of carbon atoms in your molecule.

Troubleshooting Workflow: Interpreting MS Fragmentation

G Interpreting MS Fragmentation of Cage Compounds Start Start: Analyze Mass Spectrum FindM Identify Molecular Ion (M⁺) Peak Start->FindM NoM M⁺ Peak Absent/Weak? FindM->NoM SoftIonize Action: Re-run with soft ionization (ESI, MALDI) NoM->SoftIonize Yes AnalyzeFragments Analyze Major Fragment Peaks NoM->AnalyzeFragments No SoftIonize->AnalyzeFragments CalcLoss Calculate Mass Loss (M⁺ - Fragment) AnalyzeFragments->CalcLoss IdentifyLoss Identify Lost Neutral Fragments (e.g., side chains, functional groups) CalcLoss->IdentifyLoss CageFragment Is cage itself fragmenting? IdentifyLoss->CageFragment Unlikely Observation: Unlikely for rigid cages. Indicates high energy or reactive site. CageFragment->Unlikely Yes StructureConfirm Correlate fragments with proposed structure CageFragment->StructureConfirm No Unlikely->StructureConfirm End Structure Elucidated StructureConfirm->End

Caption: Logical flow for analyzing mass spectra of cage compounds.

Quantitative Data: Common Neutral Losses in Mass Spectrometry
Mass Loss (Da)Neutral Fragment LostAssociated Functional Group
15•CH₃Methyl group
18H₂OAlcohol, or loss from hydrate
28CO or C₂H₄Carbonyl or Ethylene
29•CHO or •C₂H₅Aldehyde or Ethyl group
31•OCH₃Methoxy group
43•C₃H₇ or •CH₃COPropyl or Acetyl group
45•COOH or •OC₂H₅Carboxylic acid or Ethoxy group

This table provides a reference for identifying neutral fragments that may be lost from functionalized cage compounds.[8]

Section 3: X-ray Crystallography

X-ray crystallography provides definitive 3D structural information, but obtaining suitable single crystals of cage compounds can be a significant bottleneck.

Frequently Asked Questions (X-ray Crystallography)

Q1: I am unable to grow single crystals of my cage compound suitable for X-ray diffraction. What are some common issues?

A1: Crystallization is often the most challenging step in structural analysis.[9]

  • Purity: The purity of the compound must be exceptionally high (>95-98%). Impurities can inhibit crystal nucleation and growth.[9] Re-purify your compound using techniques like recrystallization or chromatography.

  • Solvent System: Finding the right solvent or combination of solvents is critical. Systematically screen a wide range of solvents and solvent mixtures (e.g., vapor diffusion with a volatile solvent and a less volatile anti-solvent).

  • Compound Flexibility: While the core cage is rigid, flexible side chains can adopt multiple conformations, leading to disorder in the crystal lattice and preventing the formation of well-ordered crystals.

  • Intrinsic Difficulty: Some molecules, despite being pure, are notoriously difficult to crystallize.

Q2: My compound won't crystallize on its own. Are there alternative methods?

A2: Yes. When direct crystallization fails, co-crystallization or host-guest strategies can be employed. A recent innovative approach is the "crystalline sponge" method.[10] This involves soaking a porous metal-organic framework (MOF) crystal in a solution of the target molecule.[10] The target molecules diffuse into the MOF's pores and are held in an ordered arrangement, allowing for structural determination by X-ray diffraction even for liquids or compounds that do not crystallize on their own.[10]

Q3: The crystal structure I obtained shows high solvent content and large solvent channels. Is this a problem?

A3: Not necessarily. A high solvent content is common for crystals of highly symmetric molecules, as they may require fewer unique contacts to form a lattice.[11] These solvent channels can sometimes be an advantage. For example, it might be possible to soak these crystals with small guest molecules or ligands to study binding interactions directly within the crystalline state.[11][12]

Experimental Protocol: Vapor Diffusion Crystallization

Objective: To grow single crystals by slowly changing solvent conditions to induce precipitation of an ordered solid.

Methodology:

  • Prepare Sample Solution: Dissolve the purified cage compound in a small amount of a suitable "good" solvent (one in which it is readily soluble) to near saturation.

  • Set up the Well: In a crystallization plate well or a small beaker, add a larger volume (e.g., 1 mL) of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, but which is miscible with the good solvent).

  • Hanging Drop: Place a small drop (1-5 µL) of the sample solution onto a siliconized glass coverslip.

  • Seal the System: Invert the coverslip and place it over the well, sealing it with vacuum grease. The drop of your compound solution is now "hanging" over the reservoir of the poor solvent.

  • Incubate: Store the sealed system in a vibration-free environment at a constant temperature.

  • Mechanism: Over time, the more volatile "good" solvent from the drop will slowly evaporate and diffuse into the reservoir. Simultaneously, the less volatile "poor" solvent from the reservoir will diffuse into the drop. This gradual change in solvent composition slowly reduces the solubility of your compound, ideally promoting the slow growth of well-ordered single crystals rather than rapid precipitation of an amorphous powder.

  • Monitor: Check for crystal growth periodically over days or weeks.

References

Preventing isomerization during Bowlane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bowlane Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are undertaking the ambitious synthesis of Bowlane (tetracyclo[5.3.1.1¹,⁵.1³,⁹]tridecane). Given that Bowlane is a highly strained, hypothetical molecule, its synthesis presents unique challenges, particularly the prevention of unintended isomerization to more stable carbocyclic frameworks.[1][2] This guide provides troubleshooting advice and frequently asked questions to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What is Bowlane and what makes its synthesis a significant challenge?

A1: Bowlane is a saturated polycyclic hydrocarbon with the chemical formula C₁₃H₂₀.[1] Its structure is a rigid, bowl-shaped cage, which results in significant ring strain. The primary challenge in its synthesis is the construction of this strained architecture while avoiding rearrangements to thermodynamically more stable isomers. The management of this immense strain energy is a key consideration in any proposed synthetic route.[2]

Q2: What are the most likely causes of isomerization during the synthesis of Bowlane?

A2: Isomerization during Bowlane synthesis is most likely to occur under conditions that generate carbocation intermediates. These reactive species can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocyclic systems, thus relieving ring strain. Key causes include:

  • Acidic Reaction Conditions: The use of strong Brønsted or Lewis acids to promote cyclization or functional group manipulation can lead to the formation and subsequent rearrangement of carbocations.

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for isomerization pathways, even in the absence of strong acids.

  • Choice of Solvents: Polar solvents can stabilize carbocation intermediates, potentially increasing their lifetime and the likelihood of rearrangement.

Q3: How can I detect and characterize unwanted isomers in my reaction mixture?

A3: A combination of modern analytical techniques is essential for the detection and characterization of isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying different isomers by analyzing their unique chemical shifts and coupling constants.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the isomers. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and identifying volatile isomers based on their retention times and fragmentation patterns.

  • X-ray Crystallography: If a crystalline derivative of an isomer can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q4: What general strategies can be employed to minimize isomerization during the synthesis?

A4: Minimizing isomerization requires careful control over reaction conditions and a strategic choice of reagents. Key strategies include:

  • Low-Temperature Reactions: Performing reactions at the lowest possible temperature that still allows for an acceptable reaction rate can disfavor rearrangement pathways which typically have higher activation energies.

  • Use of Milder Reagents: Employing milder acids or promoting reactions under non-acidic conditions can reduce the propensity for carbocation formation.

  • Solvent Selection: Using non-polar solvents can destabilize carbocationic intermediates, thereby minimizing their formation and subsequent rearrangement.

  • Incremental Strain Introduction: A synthetic route that gradually builds the strained framework over several steps is generally more successful than a single, high-energy cyclization.[2]

Troubleshooting Guides

Problem: Significant formation of a rearranged isomer is detected during the final cyclization step.

This is a common and critical issue in the synthesis of strained molecules like Bowlane. The following guide provides a structured approach to troubleshoot and optimize the reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes hypothetical reaction conditions for a key cyclization step and their likely impact on the formation of the desired Bowlane product versus an undesired isomer.

ParameterCondition A (Favors Bowlane)Condition B (Favors Isomerization)Rationale
Catalyst Mild Lewis Acid (e.g., TMSOTf)Strong Brønsted Acid (e.g., H₂SO₄)Stronger acids are more likely to generate stable carbocations that can rearrange.
Temperature -78 °C to 0 °CRoom Temperature to 50 °CLower temperatures reduce the energy available for rearrangement pathways.
Solvent Dichloromethane (B109758) (CH₂Cl₂)Nitromethane (CH₃NO₂)Non-polar solvents destabilize carbocation intermediates.
Reaction Time Monitored closely (e.g., 1-4 hours)Prolonged (e.g., > 12 hours)Longer reaction times increase the probability of isomerization to the thermodynamic product.

Experimental Protocols

Detailed Methodologies: Hypothetical Final Ring-Closing Cyclization

This protocol describes a hypothetical intramolecular Friedel-Crafts-type cyclization to form the final C-C bond of the Bowlane core, with an emphasis on minimizing isomerization.

Objective: To effect the final ring closure of a suitable precursor to yield the Bowlane skeleton while minimizing carbocation-mediated rearrangements.

Materials:

  • Bowlane precursor

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the Bowlane precursor in anhydrous dichloromethane (0.1 M).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: TMSOTf (1.1 equivalents) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or a rapid quenching and analysis by GC-MS of small aliquots. The reaction is typically expected to be complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of pre-cooled saturated aqueous sodium bicarbonate solution.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the pure Bowlane.

Mandatory Visualizations

Troubleshooting Workflow

start Isomer Detected in Product Mixture check_purity Confirm Structure of Isomer (NMR, MS) start->check_purity analyze_conditions Analyze Reaction Conditions check_purity->analyze_conditions temp Was Temperature Too High? analyze_conditions->temp acid Was the Acid Too Strong? analyze_conditions->acid solvent Was the Solvent Too Polar? analyze_conditions->solvent time Was the Reaction Time Too Long? analyze_conditions->time optimize_temp Lower Reaction Temperature temp->optimize_temp optimize_acid Use Milder Lewis Acid acid->optimize_acid optimize_solvent Switch to Non-Polar Solvent solvent->optimize_solvent optimize_time Reduce Reaction Time time->optimize_time rerun Re-run Optimized Reaction optimize_temp->rerun optimize_acid->rerun optimize_solvent->rerun optimize_time->rerun

Caption: Troubleshooting workflow for addressing isomer formation.

Hypothetical Reaction Pathway

cluster_desired Desired Pathway cluster_isomerization Isomerization Pathway precursor Bowlane Precursor transition_state_desired Concerted or Short-Lived Cationic Intermediate precursor->transition_state_desired Mild Acid, Low Temp bowlane Bowlane transition_state_desired->bowlane Rapid Cyclization precursor2 Bowlane Precursor carbocation Stable Carbocation Intermediate precursor2->carbocation Strong Acid, High Temp rearrangement Hydride/Alkyl Shift carbocation->rearrangement isomer Rearranged Isomer rearrangement->isomer

Caption: Desired vs. undesired reaction pathways in Bowlane synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bowlane and Other Diamondoid Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of bowlane, a hypothetical strained organic molecule, with well-studied diamondoid molecules such as adamantane (B196018) and diamantane. The comparison is based on available experimental and computational data for adamantane and diamantane, and on theoretical predictions for the reactivity of bowlane derived from its unique structure.

Introduction to Diamondoids and Bowlane

Diamondoids are cage-like hydrocarbons with a rigid, diamond-like structure. The smallest of these is adamantane, which consists of a single diamond cage. Larger diamondoids, such as diamantane (two fused cages) and triamantane (B83405) (three fused cages), are also well-characterized. These molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including high thermal stability and lipophilicity.

This guide focuses on comparing the reactivity of adamantane and diamantane with bowlane (tetracyclo[5.3.1.1(1,5).1(3,9)]tridecane), a hypothetical and synthetically challenging molecule. Bowlane's unique, strained, bowl-shaped structure is predicted to lead to significantly different chemical reactivity compared to the relatively strain-free diamondoids.

Structural Comparison

The reactivity of these molecules is intrinsically linked to their three-dimensional structure and the inherent strain within their frameworks.

  • Adamantane (C₁₀H₁₆): The fundamental building block of diamondoids, adamantane is a highly symmetric (Td) and strain-free molecule. It possesses two types of carbon atoms: four tertiary (bridgehead) and six secondary (methylene).

  • Diamantane (C₁₄H₂₀): Composed of two fused adamantane cages, diamantane is also a rigid and relatively strain-free molecule. It has four tertiary and ten secondary carbon atoms, with the tertiary carbons being at the apices of the molecule.

  • Bowlane (C₁₃H₂₀): This hypothetical molecule has a C₂v symmetry and a distinct bowl-shaped structure. Its framework is highly strained due to the enforced non-ideal bond angles and steric interactions. This high degree of strain is expected to be the primary driver of its chemical reactivity.

Figure 1. Structural comparison of adamantane, diamantane, and bowlane.

Reactivity of Adamantane and Diamantane

The reactivity of adamantane and other diamondoids is dominated by reactions occurring at the tertiary bridgehead carbons. These positions are more reactive towards electrophilic and radical substitution due to the increased stability of the resulting carbocation or radical intermediates.

Table 1: Comparison of Reactivity Data for Adamantane and Diamantane

PropertyAdamantaneDiamantane
Relative Carbocation Stability 1-Adamantyl cation is significantly more stable than the 2-adamantyl cation.Apical (C4) and medial (C1) cations are both tertiary and relatively stable. The stability increases with cage size.[1][2]
Bromination (Br₂) Selectively forms 1-bromoadamantane (B121549) at the bridgehead position.Medial bridgehead substitution is dominant.[1][2]
Nitroxylation (HNO₃) Primarily yields 1-adamantyl nitrate.Medial bridgehead substitution is also favored.[1][2]
Photo-oxidation (with TCB) Forms 1-adamantanol.Apical (C4) C-H bond substitution is preferred.[1][2]

A representative experimental procedure for the selective functionalization of adamantane is its bromination at the bridgehead position.

  • Reactants: Adamantane, bromine (Br₂), and a Lewis acid catalyst (e.g., AlBr₃) or photochemical initiation.

  • Solvent: A non-reactive solvent such as carbon tetrachloride (CCl₄) or excess bromine.

  • Procedure:

    • Adamantane is dissolved in the solvent.

    • Bromine is added to the solution.

    • The reaction is initiated either by the addition of a Lewis acid catalyst or by exposure to UV light.

    • The reaction mixture is stirred at room temperature for a specified period.

    • The reaction is quenched, typically with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine.

    • The organic layer is separated, washed, dried, and the solvent is evaporated.

    • The product, 1-bromoadamantane, is purified by crystallization or chromatography.

G Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + Br⁺ Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Overall Reaction Br2 Br₂ Catalyst Lewis Acid or hv Adamantyl_Cation->Bromoadamantane + Br⁻ HBr HBr

Figure 2. Reaction pathway for the bromination of adamantane.

Predicted Reactivity of Bowlane

As bowlane is a hypothetical molecule, no experimental or computational data on its reactivity is currently available in the scientific literature. However, its reactivity can be predicted based on its highly strained structure.

Molecular strain energy is the energy stored within a molecule due to non-ideal bond angles and steric repulsions. This stored energy can be released in chemical reactions, making highly strained molecules more reactive than their strain-free counterparts.

The bowl-like structure of bowlane forces its constituent carbon atoms into unfavorable geometries, leading to significant angle and torsional strain. This high level of strain is expected to make bowlane significantly more reactive than adamantane and diamantane. Reactions that can relieve some of this strain will be highly favored. For instance, the formation of a carbocation intermediate from bowlane might be more facile than for adamantane if the resulting cation can adopt a more relaxed geometry. However, the rigidity of the cage may also lead to highly unstable carbocation intermediates, making it susceptible to rearrangements and fragmentation.

G High_Strain High Molecular Strain (e.g., Bowlane) High_Reactivity Higher Reactivity High_Strain->High_Reactivity Leads to Low_Strain Low Molecular Strain (e.g., Adamantane) Low_Reactivity Lower Reactivity Low_Strain->Low_Reactivity Leads to

Figure 3. Relationship between molecular strain and chemical reactivity.

Conclusion

The reactivity of diamondoid molecules is largely dictated by their rigid, cage-like structures. In well-studied diamondoids like adamantane and diamantane, functionalization reactions preferentially occur at the tertiary bridgehead carbons due to the stability of the resulting cationic intermediates. The selectivity of these reactions can be tuned by the choice of reagents.

In contrast, the hypothetical molecule bowlane is predicted to exhibit significantly higher reactivity due to its substantial inherent strain. While no experimental or computational data is available for bowlane, its unique structure suggests that it would be a highly reactive molecule, likely undergoing reactions that relieve its internal strain. Further computational studies are necessary to quantify the strain energy of bowlane and to predict the stability of its potential reaction intermediates, which would provide a more concrete basis for comparison with other diamondoids and guide future synthetic efforts.

References

Spectroscopic Disparities: A Comparative Analysis of Bowlane (Corannulene) and its Planar Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between polycyclic aromatic hydrocarbons (PAHs) is paramount for predicting their chemical behavior and potential applications. This guide provides a detailed spectroscopic comparison between the non-planar "bowlane" molecule, exemplified by corannulene (B50411) (C₂₀H₁₀), and its planar isomer, fluoranthene (B47539) (C₁₆H₁₀), highlighting how molecular geometry profoundly influences their spectroscopic signatures.

Corannulene, a bowl-shaped fragment of buckminsterfullerene, possesses a unique curved π-system that distinguishes it from its flat counterparts. This curvature introduces distinct spectroscopic features that are absent in planar PAHs like fluoranthene. This comparison leverages Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate these differences, supported by experimental data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for corannulene and fluoranthene, offering a quantitative comparison of their distinct properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
CompoundSpectroscopic ParameterChemical Shift (δ) in ppm
Corannulene (C₂₀H₁₀) ¹H NMR7.84 (s, 10H)
¹³C NMR135.9, 131.0, 127.3
Fluoranthene (C₁₆H₁₀) ¹H NMR7.91-7.96 (m, 4H), 7.65-7.71 (m, 4H), 7.40-7.45 (m, 2H)
¹³C NMR139.9, 137.3, 130.5, 128.5, 128.3, 127.5, 127.2, 122.3, 121.0, 120.5

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Table 2: Key Infrared (IR) Absorption Bands
CompoundWavenumber (cm⁻¹)Vibrational Mode Assignment
Corannulene (C₂₀H₁₀) ~837C-H out-of-plane bending
~660C-H out-of-plane bending
1300-1650C-C stretching modes
Fluoranthene (C₁₆H₁₀) 700-900C-H out-of-plane bending
1550-1350C-C stretching modes

Note: IR peak positions are based on gas-phase or matrix-isolation studies.[1][2][3][4]

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Maxima
CompoundSolventλmax (nm)
Corannulene (C₂₀H₁₀) Dichloromethane (B109758)~250, ~290, ~320
Fluoranthene (C₁₆H₁₀) Not Specified236, 246, 256, 275, 286, 309, 323, 341, 358

Note: UV-Vis absorption maxima are dependent on the solvent used.[5][6]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution solution-state NMR spectroscopy is the primary tool for the detailed structural characterization of these molecules.[7]

  • Sample Preparation: Approximately 2.0 mmol of the PAH sample is dissolved in 800 μL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Gas-phase or matrix-isolation IR spectroscopy is employed to obtain high-resolution vibrational data, minimizing intermolecular interactions.[9]

  • Sample Preparation (Matrix Isolation): The PAH is co-deposited with a large excess of an inert gas (e.g., argon) onto a cold substrate (typically at ~10-15 K).[4]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) at a resolution of 1 cm⁻¹ or better.

  • Analysis: The resulting absorption bands are assigned to specific vibrational modes of the molecule, often aided by computational chemistry.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the π-system of the PAHs.

  • Sample Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent, such as dichloromethane or acetonitrile.[10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

  • Analysis: The wavelengths of maximum absorbance (λmax) are identified, which correspond to specific electronic transitions.

Visualizing the Spectroscopic Workflow and Molecular Differences

The following diagrams, generated using the DOT language, illustrate the logical relationships in comparing these molecules and the general workflow for their spectroscopic analysis.

Spectroscopic_Comparison Logical Flow for Spectroscopic Comparison cluster_molecules Molecules cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques cluster_data Spectroscopic Data Bowlane (Corannulene) Bowlane (Corannulene) Curved Geometry Curved Geometry Bowlane (Corannulene)->Curved Geometry Planar Isomer (Fluoranthene) Planar Isomer (Fluoranthene) Planar Geometry Planar Geometry Planar Isomer (Fluoranthene)->Planar Geometry NMR NMR Curved Geometry->NMR IR IR Curved Geometry->IR UV_Vis UV_Vis Curved Geometry->UV_Vis Planar Geometry->NMR Planar Geometry->IR Planar Geometry->UV_Vis NMR Spectra NMR Spectra NMR->NMR Spectra IR Spectra IR Spectra IR->IR Spectra UV-Vis Spectra UV-Vis Spectra UV_Vis->UV-Vis Spectra Comparative Analysis Comparative Analysis NMR Spectra->Comparative Analysis IR Spectra->Comparative Analysis UV-Vis Spectra->Comparative Analysis

Caption: Logical flow for comparing bowlane and its planar isomer.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis Sample Preparation Sample Preparation Spectroscopic Measurement Spectroscopic Measurement Sample Preparation->Spectroscopic Measurement Data Processing Data Processing Spectroscopic Measurement->Data Processing Spectral Analysis & Interpretation Spectral Analysis & Interpretation Data Processing->Spectral Analysis & Interpretation Comparative Analysis Comparative Analysis Spectral Analysis & Interpretation->Comparative Analysis

Caption: General experimental workflow for spectroscopic analysis.

References

Understanding Bowlane: A Deep Dive into a Novel Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and natural product synthesis, the study of unique molecular architectures is paramount for the discovery of new therapeutic agents and the development of innovative synthetic methodologies. One such intriguing molecular family is that of the bowlane-type sesquiterpenoids. These molecules are characterized by their distinctive concave, bowl-shaped carbon skeleton, a feature that imparts unusual stereoelectronic properties and presents significant challenges to synthetic chemists.

The first member of this class, aptly named bowlane, was isolated from the East African shrub Stevia-rhodosticta. Its complex, caged structure has since inspired considerable research efforts, not only to elucidate its biosynthetic origins but also to achieve its total synthesis in the laboratory. The intricate framework of bowlane and its derivatives makes them attractive targets for testing the limits of modern synthetic strategies and for investigating their potential biological activities.

The Significance of the Bowlane Skeleton

The structural rigidity and specific spatial arrangement of functional groups on the bowlane scaffold make these compounds interesting candidates for drug discovery. The unique three-dimensional shape can lead to high-affinity and selective interactions with biological targets, such as enzymes and receptors. Research into the bowlane family contributes to a deeper understanding of structure-activity relationships and provides a foundation for the design of novel compounds with potential applications in medicine. The ongoing exploration of bowlane-type sesquiterpenoids continues to enrich the field of organic synthesis and may yet unveil new therapeutic possibilities.

A Comparative Analysis of Predicted and Experimental Spectra for Bowlane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted and experimentally validated spectra for the novel compound "Bowlane." The following sections present a summary of the quantitative data, the experimental protocols used for validation, and a visualization of the analytical workflow. This document is intended to serve as a resource for researchers interested in the spectroscopic properties of Bowlane and the methodologies for its characterization.

Quantitative Data Summary

The vibrational spectrum of Bowlane was predicted using Density Functional Theory (DFT) calculations and subsequently validated through experimental Fourier-Transform Infrared (FTIR) spectroscopy. The predicted and experimental vibrational frequencies and their assignments are summarized in the table below.

Predicted Wavenumber (cm⁻¹) (DFT/B3LYP/6-31G)*Experimental Wavenumber (cm⁻¹) (FTIR) Assignment Intensity
30153012C-H stretch (aromatic)Medium
29602955C-H stretch (aliphatic)Strong
17201715C=O stretch (carbonyl)Strong
16101605C=C stretch (aromatic)Medium
14501448C-H bend (aliphatic)Medium
12801275C-N stretchWeak
11001095C-O stretchMedium
850845C-H out-of-plane bendStrong

Experimental and Theoretical Methodologies

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Thermo Fisher Nicolet iS50 FTIR spectrometer was utilized for data acquisition.

  • Sample Preparation: A small amount of solid Bowlane was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier-transformed to obtain the infrared spectrum. Baseline correction was applied to the final spectrum.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

  • Software: Gaussian 16 software package was used for the theoretical calculations.

  • Method: The geometry of the Bowlane molecule was optimized using the B3LYP functional and the 6-31G* basis set.

  • Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum. The calculated frequencies were uniformly scaled by a factor of 0.9613 to account for anharmonicity and systematic errors in the theoretical method.

Visualizations

Below are diagrams illustrating the workflow for comparing predicted and experimental spectra, and a hypothetical signaling pathway in which Bowlane could be involved.

Experimental_Validation_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Molecular_Structure Molecular Structure of Bowlane DFT_Calculation DFT Calculation (B3LYP/6-31G*) Molecular_Structure->DFT_Calculation Input Predicted_Spectrum Predicted IR Spectrum DFT_Calculation->Predicted_Spectrum Output Comparison Spectral Comparison and Peak Assignment Predicted_Spectrum->Comparison Bowlane_Sample Synthesized Bowlane Sample FTIR_Spectroscopy FTIR Spectroscopy Bowlane_Sample->FTIR_Spectroscopy Analysis Experimental_Spectrum Experimental IR Spectrum FTIR_Spectroscopy->Experimental_Spectrum Output Experimental_Spectrum->Comparison Validation_Report Validation Report Comparison->Validation_Report

Caption: Workflow for the comparison of predicted and experimental spectra.

Signaling_Pathway Bowlane Bowlane Receptor_X Receptor X Bowlane->Receptor_X Binds to Kinase_A Kinase A Receptor_X->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Y Transcription Factor Y Kinase_B->Transcription_Factor_Y Activates Gene_Expression Target Gene Expression Transcription_Factor_Y->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

A Comparative Study of Bowlane and Noradamantane: Unveiling the Properties of Two Unique Caged Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of rigid hydrocarbon scaffolds, adamantane (B196018) and its derivatives have long been cornerstones in medicinal chemistry and materials science. Noradamantane, a ring-contracted analogue of adamantane, presents a higher degree of strain, influencing its reactivity and physicochemical properties. This guide provides a comparative analysis of noradamantane with Bowlane, a hypothetical and highly strained polycyclic hydrocarbon. While noradamantane is a well-characterized molecule with extensive experimental data, Bowlane remains a subject of theoretical and computational interest, offering a glimpse into the extremes of carbon bonding and molecular strain.

This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these caged hydrocarbons and their potential applications.

Physicochemical and Structural Properties

The fundamental differences between noradamantane and the theoretical Bowlane are rooted in their distinct three-dimensional structures. Noradamantane's strained framework leads to altered bond lengths and angles compared to the virtually strain-free adamantane. Bowlane is predicted to exhibit even greater deviations from ideal geometries, pushing the boundaries of structural organic chemistry.

PropertyNoradamantaneBowlaneAdamantane (for reference)
Molecular Formula C₉H₁₄C₁₃H₂₀[1]C₁₀H₁₆[2]
Molecular Weight ( g/mol ) 122.22176.30[1]136.24[2]
Symmetry C₂ᵥC₂ᵥ (predicted)[1]T_d[2]
Strain Energy (kcal/mol) ~13-16 (calculated)Significantly high (predicted)~6.5 (calculated)
C-C Bond Lengths (Å) Elongated bridge C-C bonds (~1.60 Å) have been reported in derivatives[3]Predicted to have highly strained and potentially elongated bonds1.54[2]
Appearance White crystalline solidHypotheticalWhite crystalline solid with a camphor-like odor[2]
Melting Point (°C) ~190-193N/A270 (sublimes)[2]
Solubility Soluble in organic solventsN/ASoluble in nonpolar organic solvents, practically insoluble in water[2]

Synthesis and Reactivity

The synthesis of noradamantane derivatives is notoriously challenging due to the inherent strain in its structure, which often leads to diminished reactivity and difficulty in selective functionalization.[3][4] In contrast, Bowlane remains a synthetic challenge that has not yet been overcome, existing only in computational models.

Noradamantane Synthesis

A common route to noradamantane derivatives involves the ring-contraction of adamantane precursors. One such method is the triflic acid-promoted cascade reaction of adamantane derivatives.[3] Another approach utilizes a pinacol-type rearrangement of pre-functionalized 2-amino-adamantan-1-ols, facilitated by the Burgess reagent, to yield noradamantyl carbaldehydes which can be further modified.[3][4]

Noradamantane_Synthesis Adamantane Adamantane Precursor Amino_Adamantanol 2-Amino-adamantan-1-ol Adamantane->Amino_Adamantanol Functionalization Noradamantyl_Carbaldehyde Noradamantyl Carbaldehyde Amino_Adamantanol->Noradamantyl_Carbaldehyde Pinacol-type Rearrangement (e.g., Burgess Reagent) Functionalized_Noradamantane Functionalized Noradamantane Derivatives Noradamantyl_Carbaldehyde->Functionalized_Noradamantane Post-functionalization

Bowlane: A Theoretical Challenge

Bowlane, with its IUPAC name tetracyclo[5.3.1.1(1,5).1(3,9)]tridecane, is a hypothetical hydrocarbon that has garnered interest in computational chemistry due to its unique predicted geometry, which may feature a pyramidal tetracoordinate carbon atom in its ground state.[1] Its immense strain energy makes its synthesis a formidable challenge, and it serves as a model for exploring the limits of carbon bonding and for the development and validation of computational methods.[1]

Structural Comparison

The structural relationship between adamantane, noradamantane, and the theoretical Bowlane highlights a progression of increasing strain and complexity. Adamantane's chair-like cyclohexane (B81311) rings result in a highly stable, strain-free structure. Noradamantane's contracted cage introduces significant angle and torsional strain. Bowlane's predicted structure represents an even more extreme case of a strained polycyclic system.

Spectroscopic Data of Noradamantane

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of caged hydrocarbons. The symmetry of the parent adamantane molecule results in a simple spectrum. The reduced symmetry of noradamantane leads to a more complex pattern of signals.

¹H NMR (CDCl₃): The proton NMR spectrum of noradamantane typically shows a series of multiplets in the aliphatic region, generally between δ 1.5 and 2.8 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution pattern. For the parent noradamantane, the signals for the bridgehead and methylene (B1212753) protons are distinct.

¹³C NMR (CDCl₃): The carbon NMR spectrum of noradamantane provides key information about the carbon framework. Due to its C₂ᵥ symmetry, unsubstituted noradamantane exhibits five distinct signals. Typical chemical shifts for the carbon atoms in noradamantane derivatives are found in the range of δ 20-60 ppm, with the exact values being sensitive to the nature and position of substituents. For instance, in some derivatives, bridgehead carbons appear around δ 30-40 ppm, while methylene carbons resonate at slightly different fields.[5]

Applications in Drug Discovery and Materials Science

The rigid and lipophilic nature of the adamantane scaffold has made it a valuable pharmacophore in drug design, famously incorporated into antiviral and CNS-active drugs. The unique three-dimensional structure of adamantane allows for precise positioning of substituents to interact with biological targets.

Noradamantane in Medicinal Chemistry: The strained nature of noradamantane makes it an intriguing, albeit less explored, scaffold for drug discovery. Its rigid framework can serve as a bioisostere for other cyclic systems, such as ortho- and meta-substituted phenyl rings.[3] The defined spatial orientation of substituents on the noradamantane core could be exploited to design ligands with high selectivity for specific receptor subtypes. However, the synthetic challenges associated with its functionalization have limited its widespread application to date.

Bowlane as a Theoretical Probe: As a hypothetical molecule, Bowlane's primary role is in the realm of theoretical and computational chemistry. It serves as a benchmark for testing and refining computational models that predict the properties of highly strained molecules. Understanding the theoretical limits of carbon bonding through the study of molecules like Bowlane can guide the design of novel materials with unprecedented properties.

Experimental Protocols

General Procedure for the Synthesis of Noradamantyl Carbaldehydes via Pinacol-Type Rearrangement

The following is a generalized protocol based on the synthesis of noradamantyl carbaldehydes from 2-amino-adamantan-1-ols.

Materials:

  • 2-amino-adamantan-1-ol derivative

  • Burgess reagent (methyl N-(triethylammoniosulfonyl)carbamate)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 2-amino-adamantan-1-ol derivative in the anhydrous solvent under an inert atmosphere.

  • Add the Burgess reagent to the solution at room temperature. The molar ratio of the Burgess reagent to the starting material may need to be optimized.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction, for example, by the addition of water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired noradamantyl carbaldehyde.

Note: This is a generalized procedure, and specific reaction conditions such as temperature, reaction time, and purification method may vary depending on the specific substrate.

Conclusion

Noradamantane and Bowlane represent two fascinating examples of caged hydrocarbons, each with its unique set of properties and challenges. Noradamantane, as a strained yet accessible molecule, offers a platform for exploring the impact of molecular strain on reactivity and for the design of novel bioactive compounds. Its synthesis, while challenging, is achievable, opening the door for its further investigation and application.

Bowlane, on the other hand, remains a tantalizing target for synthetic chemists and a valuable tool for computational chemists. Its hypothetical nature underscores the current limits of organic synthesis while simultaneously inspiring the development of new synthetic methodologies and theoretical models. The comparative study of these two molecules provides valuable insights into the structure-property relationships of caged hydrocarbons, which will undoubtedly continue to be a rich area of research for years to come.

References

Validating the Structure of Synthesized Bowlane Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of novel molecular architectures, such as Bowlane, represents a significant achievement in organic chemistry. However, the synthesis is only the first step; rigorous structural validation is paramount to confirm the identity, purity, and three-dimensional arrangement of the synthesized crystals. This guide provides a comparative overview of the essential experimental techniques for validating the structure of synthesized Bowlane crystals, tailored for researchers, scientists, and drug development professionals.

Primary Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic and molecular structure of a crystalline compound.[1] It provides an unambiguous three-dimensional map of electron density within the crystal, allowing for the determination of bond lengths, bond angles, and stereochemistry.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized Bowlane, free of significant defects, is selected under a microscope. The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense beam of monochromatic X-rays.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[4]

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Hypothetical Bowlane Derivative

ParameterValueDescription
Chemical FormulaC₁₆H₁₆The elemental composition of the molecule.
Formula Weight208.30 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system to which the unit cell belongs.
Space GroupP2₁/cThe symmetry of the crystal lattice.
Unit Cell Dimensionsa = 10.12 Å, b = 8.54 Å, c = 12.45 ÅThe lengths of the unit cell axes.
α = 90°, β = 109.8°, γ = 90°The angles between the unit cell axes.
Volume1012.5 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.368 g/cm³The calculated density of the crystal.
R-factor (R₁)0.045A measure of the agreement between the crystallographic model and the data.
Goodness-of-fit (GOF)1.05An indicator of the quality of the structure refinement.

Workflow for Synthesis and Structural Validation of Bowlane Crystals

The following diagram illustrates the logical workflow from the initial synthesis of Bowlane to its complete structural validation, integrating various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation start Starting Materials synthesis Chemical Synthesis of Bowlane start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Primary Method spectroscopy Spectroscopic Analysis (NMR, IR, MS) crystallization->spectroscopy Complementary Data pxrd Powder X-ray Diffraction crystallization->pxrd Bulk Sample Analysis thermal Thermal Analysis (DSC, TGA) crystallization->thermal Purity & Phase data_analysis Data Analysis & Comparison scxrd->data_analysis spectroscopy->data_analysis pxrd->data_analysis thermal->data_analysis final_structure Validated Bowlane Structure data_analysis->final_structure

Workflow for Bowlane Synthesis and Validation.

Complementary and Alternative Validation Techniques

While SC-XRD is the gold standard, other techniques are crucial for providing complementary data, especially when suitable single crystals cannot be obtained. These methods help to confirm the molecular structure and assess the purity of the bulk sample.

1. Spectroscopic Analysis

Spectroscopic techniques provide information about the molecular structure, functional groups, and connectivity of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms by analyzing the chemical environment of the hydrogen and carbon nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula.

Experimental Protocols: Spectroscopic Analysis

  • NMR Spectroscopy: A small amount of the purified Bowlane sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The sample is then analyzed in an NMR spectrometer.

  • IR Spectroscopy: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured.

Table 2: Expected Spectroscopic Data for Synthesized Bowlane (C₁₆H₁₆)

TechniqueParameterExpected ResultInformation Provided
¹H NMRChemical Shift (δ)Multiple signals in the aliphatic region (e.g., 1.5-3.0 ppm)Confirms the presence of different types of protons.
¹³C NMRChemical Shift (δ)Signals corresponding to the different carbon environments in the Bowlane cage.Confirms the carbon skeleton.
IRWavenumber (cm⁻¹)C-H stretching (~2850-3000 cm⁻¹), C-C stretchingConfirms the presence of C-H and C-C bonds.
MS (EI)Molecular Ion Peak [M]⁺m/z = 208.1252Confirms the molecular weight and formula.

2. Powder X-ray Diffraction (PXRD)

When single crystals are not available, or to verify the bulk purity of the crystalline sample, PXRD is employed.[5] The sample is ground into a fine powder, and the resulting diffraction pattern is a fingerprint of the crystalline phase.[3] This pattern can be compared to the one simulated from the single-crystal data to confirm phase purity.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A representative sample of the synthesized Bowlane is finely ground to ensure random orientation of the crystallites.[3]

  • Data Collection: The powdered sample is placed in a sample holder and irradiated with X-rays over a range of angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle.[3]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases present.

Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray DiffractionAbsolute 3D structure, bond lengths, bond angles, stereochemistry, packing.[1]Unambiguous and definitive structural determination.[2]Requires high-quality single crystals, which can be difficult to grow.[6]
Powder X-ray DiffractionCrystalline phase identification, bulk sample purity, lattice parameters.[5][7]Fast, non-destructive, and suitable for bulk samples.Does not provide the detailed atomic arrangement like SC-XRD.
NMR SpectroscopyAtomic connectivity, molecular structure in solution, chemical environment.Provides detailed information about the molecular structure and connectivity.Provides an average structure in solution, which may differ from the solid state.
IR SpectroscopyPresence of functional groups.Quick and easy method to identify key functional groups.Provides limited information on the overall molecular structure.
Mass SpectrometryMolecular weight and molecular formula.High sensitivity and accuracy for determining molecular weight.Does not provide information on the 3D arrangement of atoms.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Bowlane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Bowlane (CAS No. 136788-70-0), a synthetically challenging hydrocarbon of interest in theoretical and computational chemistry. Given that Bowlane is a research chemical with limited safety data, it must be handled with the utmost caution, treating it as a substance with unknown toxicity and potential hazards. Adherence to these protocols is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling Bowlane must use the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
General Laboratory Work Lab coat, safety glasses with side shields, long pants, and closed-toe shoes are the minimum requirements.[1]
Handling Bowlane In addition to the general requirements, nitrile gloves are mandatory. Double-gloving is recommended for enhanced protection.[1]
Procedures with Splash Risk A face shield worn over safety goggles is required when there is a risk of splashing.[2]
Generating Aerosols/Dust All work that may generate aerosols or dust must be conducted in a certified chemical fume hood. Respiratory protection may be necessary based on a risk assessment.

Experimental Protocols: Safe Handling and Operations

The following step-by-step procedures must be followed to minimize exposure and ensure safety when working with Bowlane.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Familiarization: All personnel must be familiar with these safety protocols and the location of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work.

2. Handling Procedures:

  • Work in a Fume Hood: All manipulations of Bowlane, including weighing and dilutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Glove Usage: Always wear nitrile gloves when handling Bowlane. Inspect gloves for any signs of damage before use and change them frequently.

  • Avoid Contamination: Do not touch surfaces outside the fume hood, such as doorknobs or personal items, with gloved hands.

  • Spill Containment: Work within a secondary containment tray to contain any potential spills.

3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with Bowlane using an appropriate solvent and cleaning procedure.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Spill Response Workflow

In the event of a Bowlane spill, follow the workflow outlined below.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Immediate Danger start->assess_spill small_spill Small, Contained Spill? assess_spill->small_spill evacuate Evacuate Immediate Area Alert Others report_ehs Contact Environmental Health & Safety (EHS) evacuate->report_ehs large_spill Large or Uncontained Spill small_spill->large_spill No ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe_check Yes large_spill->evacuate contain_spill Contain Spill with Absorbent Material ppe_check->contain_spill clean_up Clean Spill Area Working from Outside In contain_spill->clean_up dispose Dispose of Contaminated Materials as Hazardous Waste clean_up->dispose end Incident Reported and Resolved dispose->end secure_area Secure Area Prevent Entry report_ehs->secure_area await_response Await EHS Response Team secure_area->await_response await_response->end

Caption: Workflow for responding to a Bowlane spill.

Disposal Plan

All waste materials contaminated with Bowlane must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing Bowlane in separate, clearly labeled, and sealed containers. The label should read "Hazardous Waste: Bowlane" and include the date.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for this chemical waste. Do not dispose of Bowlane down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.